1-Methyl-3-n-octylimidazolium Hexafluorophosphate
Description
The exact mass of the compound 1-Methyl-3-n-octylimidazolium Hexafluorophosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Methyl-3-n-octylimidazolium Hexafluorophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-3-n-octylimidazolium Hexafluorophosphate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methyl-3-octylimidazol-1-ium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N2.F6P/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;1-7(2,3,4,5)6/h10-12H,3-9H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCIJNHHTXBJAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23F6N2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047952 | |
| Record name | 1-Methyl-3-octylimidazolium hexafluorophosphate | |
| Source | EPA DSSTox | |
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Molecular Weight |
340.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304680-36-2 | |
| Record name | 1-Octyl-3-methylimidazolium hexafluorophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=304680-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-3-octylimidazolium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-3-n-octylimidazolium Hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methyl-3-n-octylimidazolium Hexafluorophosphate ([C8MIM][PF6])
This guide provides a comprehensive technical overview of the ionic liquid 1-methyl-3-n-octylimidazolium hexafluorophosphate, commonly referred to as [C8MIM][PF6]. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who are interested in the properties, synthesis, and applications of this versatile compound.
Introduction and Significance
1-Methyl-3-n-octylimidazolium hexafluorophosphate is a prominent member of the imidazolium-based ionic liquids, a class of salts that are liquid at or near room temperature. [C8MIM][PF6] is characterized by a unique combination of properties, including low volatility, high thermal stability, and a wide electrochemical window, which make it a compelling alternative to traditional volatile organic solvents in a variety of applications.[1] Its utility spans across green chemistry, electrochemistry, materials science, and separation technologies, where it can act as a non-volatile solvent, an electrolyte, or a catalyst.[1]
This guide will delve into the detailed physicochemical, thermal, and electrochemical properties of [C8MIM][PF6], provide robust protocols for its synthesis and characterization, and explore its diverse applications.
Physicochemical Properties
The physical and chemical characteristics of [C8MIM][PF6] are fundamental to its behavior and application. A summary of its key properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₃F₆N₂P | [2] |
| Molecular Weight | 340.29 g/mol | [2] |
| Appearance | Colorless to slightly yellow liquid | [3] |
| Density | 1.2345 g/mL | [4] |
| Melting Point | -70 °C | [4] |
| Refractive Index (n20/D) | 1.423-1.425 | [4] |
| Viscosity | 608 cP | [4] |
| Water Solubility | Low miscibility | [5] |
Thermal Properties and Stability
The thermal stability of [C8MIM][PF6] is a critical attribute for its use in applications requiring elevated temperatures.
Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability and decomposition temperature of the ionic liquid.[6] A typical TGA experiment involves heating a small sample at a constant rate in a controlled atmosphere (e.g., nitrogen) and monitoring the change in mass as a function of temperature. For imidazolium-based ionic liquids, the decomposition temperature is influenced by both the cation and the anion.[7]
Differential Scanning Calorimetry (DSC): DSC is utilized to characterize the phase transitions of [C8MIM][PF6], such as the glass transition temperature (Tg) and melting point (Tm).[8] In a DSC experiment, the difference in heat flow between the sample and a reference is measured as a function of temperature, revealing endothermic and exothermic transitions.[9]
Electrochemical Properties
The electrochemical behavior of [C8MIM][PF6] is central to its application in devices such as batteries and supercapacitors.
Electrochemical Window: The electrochemical window refers to the potential range over which the ionic liquid is stable and does not undergo oxidation or reduction. For [C8MIM][PF6], the electrochemical window is reported to be approximately 4.5 V.[4] This wide potential window is advantageous for high-energy electrochemical applications. It is crucial to note that the presence of impurities, particularly water, can significantly narrow the electrochemical window.
Conductivity: As an ionic liquid, [C8MIM][PF6] exhibits ionic conductivity. The conductivity is temperature-dependent, generally increasing with temperature as the viscosity decreases, leading to higher ion mobility.[3]
Synthesis and Purification
The synthesis of [C8MIM][PF6] is typically a two-step process, as illustrated in the workflow diagram below.
Figure 1: Synthesis workflow for 1-Methyl-3-n-octylimidazolium hexafluorophosphate.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-Methyl-3-octylimidazolium Chloride ([C8MIM][Cl])
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylimidazole and 1-octyl chloride in a 1:1 molar ratio.
-
The reaction is typically carried out in a suitable solvent, such as acetonitrile, or neat.
-
Heat the mixture with stirring. The reaction temperature and time will depend on the specific conditions, but a common approach is to reflux for 24-48 hours.
-
After the reaction is complete, the resulting product, 1-methyl-3-octylimidazolium chloride, is often a viscous liquid.[1]
-
The crude product can be washed with a non-polar solvent like hexane to remove any unreacted starting materials.
Step 2: Anion Metathesis to form [C8MIM][PF6]
-
Dissolve the synthesized [C8MIM][Cl] in a suitable solvent, such as acetone or methanol.
-
In a separate flask, prepare a solution of potassium hexafluorophosphate (KPF₆) in the same solvent.
-
Slowly add the KPF₆ solution to the [C8MIM][Cl] solution with vigorous stirring. A white precipitate of potassium chloride (KCl) will form.
-
Continue stirring for several hours at room temperature to ensure the reaction goes to completion.
-
Remove the KCl precipitate by filtration.
-
The filtrate, containing the desired [C8MIM][PF6], is then subjected to rotary evaporation to remove the solvent.
Experimental Protocol: Purification
High purity is crucial for many applications of ionic liquids. The following protocol outlines a common purification procedure.
-
Solvent Washing: Wash the crude [C8MIM][PF6] with deionized water several times to remove any remaining inorganic salts. Due to the low miscibility of [C8MIM][PF6] with water, a biphasic system will form, allowing for easy separation.[5] Subsequent washes with a solvent like dichloromethane can also be performed.
-
Activated Carbon Treatment: To remove colored impurities, dissolve the ionic liquid in a minimal amount of a suitable solvent (e.g., acetone) and add activated carbon.[10] Stir the mixture for several hours, then filter to remove the carbon.
-
Drying: Water is a common impurity that can significantly affect the properties of ionic liquids. To remove residual water and any volatile solvents, dry the purified [C8MIM][PF6] under high vacuum at an elevated temperature (e.g., 70-80 °C) for an extended period (24-48 hours).[11]
Characterization Protocols
To ensure the identity and purity of the synthesized [C8MIM][PF6], several analytical techniques are employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of ionic liquids.[12]
Figure 2: A typical workflow for the HPLC analysis of [C8MIM][PF6].
-
Mobile Phase: A common mobile phase for the analysis of imidazolium-based ionic liquids is a mixture of acetonitrile and water with a buffer, such as a phosphate buffer, to control the pH.[13]
-
Column: A reversed-phase C8 or C18 column is typically used.
-
Detection: The imidazolium cation has a UV absorbance, allowing for detection with a UV detector, typically around 210 nm.[12]
-
Purity Assessment: The purity is determined by the area percentage of the main peak corresponding to the [C8MIM]⁺ cation in the chromatogram.
Thermogravimetric Analysis (TGA)
-
Apparatus: A TGA instrument is used.[14]
-
Sample Preparation: A small amount of the ionic liquid (typically 5-10 mg) is placed in a tared TGA pan.[14]
-
Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[7]
-
Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.[15]
Differential Scanning Calorimetry (DSC)
-
Apparatus: A DSC instrument is used.[16]
-
Sample Preparation: A small amount of the ionic liquid (typically 5-10 mg) is hermetically sealed in an aluminum pan.[16]
-
Experimental Conditions: The sample is subjected to a controlled temperature program, including heating and cooling cycles, at a defined rate (e.g., 10 °C/min).[16]
-
Data Analysis: The DSC thermogram shows heat flow as a function of temperature, allowing for the determination of glass transition temperatures, melting points, and crystallization temperatures.[4]
Applications
The unique properties of [C8MIM][PF6] have led to its use in a wide array of applications:
-
Green Chemistry: Its low vapor pressure and ability to dissolve a wide range of organic and inorganic compounds make it an environmentally benign solvent for synthesis and catalysis.[1]
-
Electrochemistry: Its wide electrochemical window and ionic conductivity make it a suitable electrolyte in batteries, supercapacitors, and other electrochemical devices.[1]
-
Material Science: It is used in the preparation of advanced materials such as nanocomposites and conductive polymers, where it can enhance conductivity and stability.[1]
-
Separation Technologies: [C8MIM][PF6] is effective in liquid-liquid extraction processes for separating complex mixtures.[5]
-
Biotechnology: It has been explored for the extraction and purification of biomolecules.[1]
Safety, Handling, and Toxicology
While often touted as "green" solvents, ionic liquids are not without potential hazards.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling [C8MIM][PF6]. Work in a well-ventilated area.
-
Toxicology: Studies have shown that some imidazolium-based ionic liquids can exhibit toxicity to aquatic organisms. The toxicity is often related to the length of the alkyl chain on the cation. It is important to handle and dispose of [C8MIM][PF6] responsibly to minimize environmental impact.
References
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Preparation of 1-methyl-3-octyloxymethylimidazolium chloride. To... - ResearchGate. Available at: [Link]
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1-Methyl-3-octylimidazolium ch | 95803-50G | SIGMA-ALDRICH | SLS. Available at: [Link]
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Influence of 1-methyl-3-octylimidazolium chloride on MIL-53(Al) crystallinity and particle size. Available at: [Link]
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Effect of Acute Exposure to the Ionic Liquid 1-Methyl-3-octylimidazolium Chloride on the Embryonic Development and Larval Thyroid System of Zebrafish - MDPI. Available at: [Link]
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Influence of 1-methyl-3-octylimidazolium chloride on MIL-53(Al) crystallinity and particle size. Available at: [Link]
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Ionic Liquid 1-Octyl-3-methylimidazolium Hexafluorophosphate as a Solvent for Extraction of Lead in Environmental Water Samples with Detection by Graphite Furnace Atomic Absorption Spectrometry | Request PDF. Available at: [Link]
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HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. Available at: [Link]
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Figure 1. Cyclic voltammograms for EMImOTF + EMImI 1 wt%, EMImBF 4 +... - ResearchGate. Available at: [Link]
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Temperature and pressure dependence of the electrical conductivity of the ionic liquids 1-methyl-3-octylimidazolium hexafluorophosphate and 1-methyl-3-octylimidazolium tetrafluoroborate | Request PDF. Available at: [Link]
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Adsorption of Imidazolium-Based ILs Combined on Activated Carbon Obtained from Grape Seeds - MDPI. Available at: [Link]
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Drying methods for [Emim]+ based ionic liquid electrospray propellants - University of Illinois. Available at: [Link]
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Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Available at: [Link]
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Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - NIH. Available at: [Link]
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Purity specification methods for ionic liquids - RSC Publishing. Available at: [Link]
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What's your typical cleaning method for your ionic liquids? - ResearchGate. Available at: [Link]
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Temperature and Pressure Dependence of the Viscosity of the Ionic Liquids 1-Methyl-3-octylimidazolium Hexafluorophosphate and 1-Methyl-3-octylimidazolium Tetrafluoroborate | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]
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Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
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Mastering granular activated carbon filtration to remove organic micropollutants, antibiotic resistance and metals for municipal wastewater reuse - PubMed. Available at: [Link]
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Electrochemical Investigations in the Ionic Liquid 1-Butyl-3-Methylimidazolium Hexafluorophosphate - ResearchGate. Available at: [Link]
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Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Available at: [Link]
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Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range - MDPI. Available at: [Link]
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Activated Carbon Zeta Plus™ - 3M. Available at: [Link]
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The heating DSC thermograph of five ionic liquids. Upward peaks are... - ResearchGate. Available at: [Link]
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Thermotropic Phase Transitions in Butyltrimethylammonium Bis(trifluoromethylsulfonyl)imide Ionic Liquids are Dependent on Heat F. Available at: [Link]
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Liquid Chromatography for the Analysis of Hydrophilic Drugs in the Presence of Ionic Liquids - SciELO México. Available at: [Link]
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Cyclic Voltammetry and XAS Studies of Transition Metal Chlorides in the Ionic Liquid 1-Ethyl-3-Methyl Imidazolium Chloride/ Aluminum Chloride | Request PDF. Available at: [Link]
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(PDF) Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range - ResearchGate. Available at: [Link]
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Conductometric and Thermodynamic Studies of Selected Imidazolium Chloride Ionic Liquids in N,N-Dimethylformamide at Temperatures from 278.15 to 313.15 K - PMC - NIH. Available at: [Link]
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Drying methods for [Emim] + based ionic liquid electrospray propellants - ResearchGate. Available at: [Link]
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Unusual anodic behaviour of chloride ion in 1-butyl-3-methylimidazolium hexafluorophosphate | Request PDF. Available at: [Link]
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Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Available at: [Link]
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Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior of Electrolytes and Separators - LabX. Available at: [Link]
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Determination of ionic liquids by HPLC method. Involvement in biodegradation test. Available at: [Link]
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Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - NIH. Available at: [Link]
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High vacuum distillation of ionic liquids and separation of ionic liquid mixtures - RSC Publishing. Available at: [Link]
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1-Hexyl-3-methylimidazolium hexafluorophosphate - PubChem - NIH. Available at: [Link]
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Solubility of 1Alkyl3-methylimidazolium Hexafluorophosphate in Hydrocarbons † | Request PDF. Available at: [Link]
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The Genesis and Evolution of 1-Methyl-3-n-octylimidazolium Hexafluorophosphate: A Technical Guide
An In-depth Exploration of a Cornerstone Ionic Liquid for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted applications of 1-Methyl-3-n-octylimidazolium hexafluorophosphate ([OMIM][PF6]), a prominent member of the imidazolium-based ionic liquid family. We will delve into its fundamental physicochemical properties, detailed synthesis protocols, and its significant role in advancing various scientific and industrial domains.
A Historical Perspective: The Dawn of Ionic Liquids and the Rise of Imidazolium Salts
The journey of ionic liquids (ILs) began long before their recent surge in popularity. The earliest recorded instance of a salt with a melting point near room temperature dates back to 1914, with Paul Walden's discovery of ethylammonium nitrate, which melts at 12 °C. However, it was the pioneering work of John S. Wilkes and his colleagues at the U.S. Air Force Academy in the 1980s and 1990s that truly ignited the field. Their research initially focused on chloroaluminate-based ionic liquids for battery applications. A significant breakthrough occurred with the introduction of 1,3-dialkylimidazolium cations, which offered enhanced stability and a wider range of tunable properties.
The development of air- and water-stable ionic liquids in the early 1990s, such as those containing the hexafluorophosphate ([PF6]⁻) anion, marked a pivotal moment. This innovation broadened the applicability of ILs beyond the confines of inert atmospheres, opening the door for their use as versatile solvents and catalysts in a vast array of chemical processes. The 1-alkyl-3-methylimidazolium scaffold, in particular, has become a cornerstone of ionic liquid research due to its synthetic accessibility and the ease with which its properties can be modified by varying the length of the alkyl chain. 1-Methyl-3-n-octylimidazolium hexafluorophosphate ([OMIM][PF6]) emerged from this lineage as a key example of a hydrophobic ionic liquid with a unique balance of properties that have made it a subject of intense academic and industrial interest.
Physicochemical Properties of [OMIM][PF6]
The utility of [OMIM][PF6] in diverse applications stems from its distinct set of physical and chemical characteristics. As a "designer solvent," its properties can be understood as a composite of the contributions from its constituent cation, 1-methyl-3-n-octylimidazolium ([OMIM]⁺), and its anion, hexafluorophosphate ([PF6]⁻).
| Property | Value | Source(s) |
| CAS Number | 304680-36-2 | [1][2] |
| Molecular Formula | C₁₂H₂₃F₆N₂P | [1][2] |
| Molecular Weight | 340.29 g/mol | [2] |
| Appearance | Clear, light yellow to orange liquid | [1][2] |
| Melting Point | -70 °C | [1] |
| Density | 1.21 - 1.24 g/cm³ (at 20-25 °C) | [1][2] |
| Refractive Index | 1.423 - 1.425 (at 20 °C) | [1] |
| Thermal Conductivity | ~0.14 W·m⁻¹·K⁻¹ (at 294 K) | [3] |
| Viscosity | Varies significantly with temperature | [4] |
| Electrical Conductivity | Varies with temperature | [5] |
The long octyl chain on the imidazolium cation imparts significant hydrophobicity to the molecule, making it immiscible with water but soluble in many organic solvents. This property is particularly advantageous in applications requiring biphasic systems, such as extractions and certain catalytic reactions. Its low melting point classifies it as a room-temperature ionic liquid (RTIL), and its negligible vapor pressure makes it an environmentally benign alternative to volatile organic compounds (VOCs).
Synthesis of 1-Methyl-3-n-octylimidazolium Hexafluorophosphate: A Two-Step Methodology
The synthesis of [OMIM][PF6] is typically achieved through a well-established two-step process: N-alkylation of 1-methylimidazole to form the halide salt, followed by anion metathesis to introduce the hexafluorophosphate anion.
Experimental Protocol
Step 1: Synthesis of 1-Methyl-3-n-octylimidazolium Chloride ([OMIM][Cl])
This initial step involves the quaternization of 1-methylimidazole with an octyl halide.
-
Materials:
-
1-Methylimidazole
-
1-Chlorooctane (or 1-Bromooctane)
-
Toluene (or other suitable solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylimidazole in toluene.
-
Slowly add a slight molar excess of 1-chlorooctane to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product, 1-methyl-3-n-octylimidazolium chloride, will typically separate as a denser liquid phase.
-
Wash the product phase several times with fresh toluene or another non-polar solvent to remove any unreacted starting materials.
-
Remove the residual solvent under reduced pressure to yield the purified [OMIM][Cl].
-
Step 2: Anion Metathesis to Yield 1-Methyl-3-n-octylimidazolium Hexafluorophosphate ([OMIM][PF6])
This step involves exchanging the chloride anion for the hexafluorophosphate anion.[6]
-
Materials:
-
1-Methyl-3-n-octylimidazolium chloride ([OMIM][Cl])
-
Potassium hexafluorophosphate (KPF₆) or Ammonium hexafluorophosphate (NH₄PF₆)
-
Acetone or Dichloromethane
-
Deionized water
-
-
Procedure:
-
Dissolve the synthesized [OMIM][Cl] in a minimal amount of deionized water.
-
In a separate vessel, prepare a saturated aqueous solution of potassium hexafluorophosphate.
-
Slowly add the KPF₆ solution to the [OMIM][Cl] solution with vigorous stirring. A white precipitate of KCl will form, and the hydrophobic [OMIM][PF6] will separate as a distinct liquid phase.
-
Separate the [OMIM][PF6] layer.
-
Wash the product repeatedly with deionized water to remove any remaining halide ions. The absence of halides can be confirmed by a negative silver nitrate test.
-
Dissolve the washed [OMIM][PF6] in a suitable organic solvent like acetone or dichloromethane and dry over an anhydrous drying agent (e.g., MgSO₄).
-
Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the final product, a hydrophobic ionic liquid.
-
Synthesis Workflow Diagram
Caption: A schematic representation of the two-step synthesis of [OMIM][PF6].
Key Applications of [OMIM][PF6]
The unique properties of [OMIM][PF6] have led to its application in a wide range of scientific and industrial processes.
-
Green Chemistry and Catalysis: Due to its low volatility and high thermal stability, [OMIM][PF6] serves as a recyclable and environmentally friendly alternative to traditional organic solvents in various chemical reactions.[2] Its ability to dissolve a wide range of organic and inorganic compounds makes it a versatile medium for catalysis.[5]
-
Electrochemistry: [OMIM][PF6] is widely used as an electrolyte in electrochemical devices such as batteries and supercapacitors.[2] Its high ionic conductivity, wide electrochemical window, and non-flammability contribute to the development of safer and more efficient energy storage systems.
-
Separation Technologies: The hydrophobicity of [OMIM][PF6] makes it an excellent solvent for liquid-liquid extraction processes. It has been successfully employed in the separation of organic compounds, metal ions, and biomolecules from aqueous solutions.[2]
-
Materials Science: Researchers have utilized [OMIM][PF6] in the synthesis of advanced materials, including nanocomposites and conductive polymers. Its presence can enhance the conductivity and stability of these materials.[7]
Future Outlook
1-Methyl-3-n-octylimidazolium hexafluorophosphate continues to be a subject of active research. Future investigations will likely focus on refining its synthesis to be even more cost-effective and environmentally friendly. Furthermore, the exploration of its use in novel applications, such as in drug delivery systems, advanced lubrication, and CO₂ capture, is an expanding frontier. As the demand for sustainable and high-performance chemical technologies grows, the role of [OMIM][PF6] and other task-specific ionic liquids is poised to become increasingly significant.
References
- Freemantle, M. (2010). An Introduction to Ionic Liquids. Royal Society of Chemistry.
- Welton, T. (1999). Room-Temperature Ionic Liquids. Solvents for Synthesis and Catalysis. Chemical Reviews, 99(8), 2071-2084.
-
PubChem. (n.d.). 1-Methyl-3-octylimidazolium. Retrieved February 11, 2026, from [Link]
-
Carl ROTH. (n.d.). 1-Methyl-3-octyl-imidazolium-hexafluorophosphate (OMIM PF 6 ). Retrieved February 11, 2026, from [Link]
- Zhao, H., & Malhotra, S. V. (2002). Penicillin acylase catalysis in the presence of ionic liquids. Biotechnology Letters, 24(15), 1257-1260.
-
Chemsrc. (2025). 1-octyl-3-methylimidazolium hexafluorophosphate. Retrieved February 11, 2026, from [Link]
- Wang, Z., Hu, B., & Chen, G. Z. (2022). The role of 1-octyl-3-methylimidazolium hexafluorophosphate in anticorrosion coating formula development.
- Dzida, M., et al. (2015). Densities of ionic liquid (IL) 1-octyl-3-methylimidazolium hexafluorophosphate [OMIM][PF6] at high temperatures and high pressures. The Journal of Chemical Thermodynamics, 81, 164-173.
-
Organic Syntheses. (n.d.). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Retrieved February 11, 2026, from [Link]
-
PubChem. (n.d.). 1-Hexyl-3-methylimidazolium hexafluorophosphate. Retrieved February 11, 2026, from [Link]
- MDPI. (2023).
- Domínguez, Á., et al. (2008). Binary mixtures containing OMIM PF6: Density, speed of sound, refractive index and LLE with hexane, heptane and 2-propanol at several temperatures. Fluid Phase Equilibria, 266(1-2), 113-122.
- Abe, T., et al. (2007). Thermal Conductivities of [bmim][PF6], [hmim][PF6], and [omim][PF6] from 294 to 335 K at Pressures up to 20 MPa. International Journal of Thermophysics, 28(5), 1594-1605.
- Kong, Y., et al. (2015). Study of miniemulsion formulation containing 1-octyl-3-methylimidazolium hexafluorophosphate for its application in low-emitting coating products.
Sources
preliminary investigation of OMIM-PF6 for novel applications
1-Octyl-3-methylimidazolium Hexafluorophosphate ( ): A Technical Framework for Novel Applications
Executive Summary
This technical guide establishes a preliminary investigation framework for 1-octyl-3-methylimidazolium hexafluorophosphate (OMIM-PF6) . While traditionally categorized as a "green solvent," this ionic liquid (IL) exhibits complex behaviors that transcend simple solvation. Its extended octyl alkyl chain confers significant hydrophobicity and free volume changes compared to its butyl analog (BMIM-PF6), opening novel pathways in gas capture and biphasic extraction of bioactives .
Critical Warning: This guide prioritizes scientific integrity. OMIM-PF6 exhibits documented cytotoxicity and hydrolytic instability (HF formation). It is not suitable for direct in vivo drug delivery. Its utility lies in process engineering—as a separation medium or reaction solvent—provided strict removal protocols are followed.
Physicochemical Architecture & Causality
To utilize OMIM-PF6, one must understand the structure-property relationship that distinguishes it from shorter-chain ILs.
The Octyl Effect (Van der Waals Dominance)
The elongation of the alkyl chain from butyl (
-
Mechanism: The
chain disrupts the ionic network formed by the imidazolium head and anion. This creates "non-polar domains" within the liquid structure. -
Result: Increased viscosity but significantly higher hydrophobicity (
increase). This makes OMIM-PF6 an ideal candidate for Liquid-Liquid Extraction (LLE) of non-polar lipids and terpenes, where water-miscible ILs fail.
Quantitative Baseline
Table 1: Thermophysical Properties of OMIM-PF6 vs. BMIM-PF6 (at 298.15 K)
| Property | OMIM-PF6 ( | BMIM-PF6 ( | Significance for Application |
| Density ( | ~1.23 g/cm³ | ~1.37 g/cm³ | Lower density facilitates phase separation in aqueous LLE. |
| Viscosity ( | ~350-390 mPa·s | ~280-310 mPa·s | Higher viscosity requires elevated T or co-solvents for mass transfer. |
| Water Solubility | Negligible | Low | |
| High (Free Volume) | Moderate |
Novel Application I: Capture & Sensing
OMIM-PF6 outperforms many conventional solvents in physical absorption of
The Mechanism
Unlike amine scrubbers (chemical absorption), OMIM-PF6 absorbs
-
Causality: Solubility increases with pressure (Henry’s Law behavior) and decreases with temperature.[1]
-
Selectivity: The fluorinated anion (
) exhibits a specific affinity for over or , making it viable for flue gas separation.
Experimental Protocol: High-Pressure Solubility Screening
Objective: Determine Henry’s Law Constant (
-
Degassing: Load OMIM-PF6 into an equilibrium cell. Heat to 343 K under vacuum (
kPa) for 24h to remove water/volatiles. Crucial: Water competes for free volume. -
Pressurization: Introduce
stepwise (e.g., 10, 20, 50 bar) at constant temperature. -
Equilibration: Monitor pressure drop. Equilibrium is reached when
kPa over 1 hour. -
Calculation: Use the Peng-Robinson Equation of State (PR-EOS) to correlate solubility.
Figure 1: Workflow for utilizing OMIM-PF6 in gas sensing applications based on physical property modulation.
Novel Application II: Process Solvent for Bioactive Extraction
Context: While OMIM-PF6 is toxic (see Section 4), it is an excellent process solvent for extracting high-value hydrophobic compounds (e.g., tocopherols, artemisinin) from biomass, provided it is removed downstream.
Biphasic Extraction Protocol
System: OMIM-PF6 (Extractant) + Aqueous Biomass Slurry (Feed).
-
Pre-treatment: Dry and grind biomass to <0.5mm.
-
Mixing: Combine biomass with OMIM-PF6.
-
Note: Due to high viscosity (Table 1), use Ultrasound-Assisted Extraction (UAE) .
-
Settings: 40 kHz, 40°C, 30 mins. Heat reduces viscosity, improving mass transfer.
-
-
Phase Separation: Centrifuge at 5000 rpm. The hydrophobic IL phase (containing the bioactive) separates from the aqueous/solid residue.
-
Back-Extraction (The Safety Step):
-
Add supercritical
or a volatile organic solvent (e.g., hexane) to the IL phase. -
The bioactive partitions into the volatile phase.
-
Recycle the OMIM-PF6.
-
Critical Safety & Integrity: The Self-Validating Protocol
This section is mandatory for any researcher handling OMIM-PF6. You must validate stability before and after every experiment.
The Hydrolysis Threat ( Instability)
The hexafluorophosphate anion is not hydrolytically stable. In the presence of moisture and heat, it degrades:
Cytotoxicity Profile
OMIM-PF6 shows higher cytotoxicity than BMIM-PF6 due to the "lipophilicity effect"—the octyl chain penetrates cell membranes more easily.
-
Data:
values for Vibrio fischeri and wheat seedlings indicate moderate-to-high acute toxicity. -
Implication: It cannot be used in final pharmaceutical formulations. It must be undetectable (< ppm levels) in the final product.
Stability Validation Workflow (DOT)
Figure 2: Mandatory "Go/No-Go" safety protocol to prevent HF formation and ensure experimental integrity.
References
-
Tomida, D., et al. (2007). "Viscosity of 1-hexyl-3-methylimidazolium hexafluorophosphate and 1-octyl-3-methylimidazolium hexafluorophosphate at high pressure." Journal of Chemical & Engineering Data. Link
-
Liu, Z., et al. (2013). "Effects of the ionic liquid 1-octyl-3-methylimidazolium hexafluorophosphate on the growth of wheat seedlings." Environmental Science and Pollution Research. Link
-
Ventura, S. P. M., et al. (2017). "Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends." Chemical Reviews. Link
-
Freire, M. G., et al. (2010). "Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids." The Journal of Physical Chemistry A. Link
-
Garcia-Lorenzo, A., et al. (2008). "Cytotoxicity of selected imidazolium-derived ionic liquids in the human Caco-2 cell line." Green Chemistry. Link
Methodological & Application
Application Notes and Protocols for 1-Methyl-3-n-octylimidazolium Hexafluorophosphate ([OMIM][PF6]) as an Electrolyte
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of 1-Methyl-3-n-octylimidazolium hexafluorophosphate, an ionic liquid (IL), as an electrolyte in electrochemical systems. Ionic liquids are increasingly recognized for their unique physicochemical properties, including low volatility, high thermal stability, and wide electrochemical windows, making them compelling alternatives to traditional organic solvent-based electrolytes.[1][2][3] This guide delves into the core principles of utilizing [OMIM][PF6], from its fundamental properties to detailed, field-tested protocols for its preparation, handling, and application in electrochemical cells. The causality behind experimental choices is elucidated to empower researchers to adapt and innovate upon these methodologies for their specific applications, including but not limited to batteries, supercapacitors, and electrochemical sensors.
Introduction: The Rationale for [OMIM][PF6] in Modern Electrochemistry
The pursuit of safer, more efficient energy storage and electrochemical sensing technologies necessitates the development of advanced electrolyte materials. Traditional electrolytes, often composed of lithium salts dissolved in flammable and volatile organic carbonates, present significant safety and performance limitations.[4] Ionic liquids (ILs), salts that are liquid below 100°C, offer a paradigm shift in electrolyte design.[2]
1-Methyl-3-n-octylimidazolium hexafluorophosphate ([OMIM][PF6]) is a prominent member of the imidazolium-based IL family. Its molecular structure, featuring a bulky, asymmetric organic cation and a weakly coordinating inorganic anion, imparts a unique combination of properties that are highly desirable for electrochemical applications.[1][4] These include:
-
High Thermal Stability: [OMIM][PF6] exhibits excellent thermal stability, reducing the risk of thermal runaway in energy storage devices.[1][2]
-
Negligible Vapor Pressure: Its low volatility significantly enhances the safety and operational lifetime of electrochemical cells by minimizing electrolyte loss and flammability concerns.[2]
-
Wide Electrochemical Window: A broad potential range over which the electrolyte remains stable allows for the use of high-voltage electrode materials, leading to higher energy densities.[3]
-
Reasonable Ionic Conductivity: While generally lower than aqueous electrolytes, the ionic conductivity of [OMIM][PF6] is sufficient for many electrochemical applications and can be tuned by the addition of co-solvents or salts.[3]
This guide will provide the foundational knowledge and practical protocols to effectively harness these properties in a research and development setting.
Physicochemical Properties of [OMIM][PF6]
A thorough understanding of the physical and chemical properties of [OMIM][PF6] is paramount for designing and interpreting electrochemical experiments. The following table summarizes key quantitative data gathered from various sources.
| Property | Value | Temperature (°C) | Pressure | Source |
| Molecular Formula | C₁₂H₂₃F₆N₂P | - | - | |
| Molecular Weight | 340.29 g/mol | - | - | |
| Appearance | Colorless to light orange/yellow liquid | Room Temperature | Atmospheric | |
| Density | ~1.22 g/cm³ | 25 | Atmospheric | |
| Viscosity | High, temperature-dependent | Varies | Atmospheric | |
| Ionic Conductivity | 10⁻³ - 10⁻² S/cm | Varies | Atmospheric | |
| Thermal Conductivity | Similar to benzene | 20-62 | Up to 20 MPa | |
| Electrochemical Window | 4-7 V | Room Temperature | Atmospheric |
Causality Insight: The long octyl chain on the imidazolium cation contributes to the higher viscosity of [OMIM][PF6] compared to analogues with shorter alkyl chains. This increased viscosity can impact ionic mobility and, consequently, the overall ionic conductivity.[5] Researchers should consider this trade-off between thermal stability (favored by longer chains) and transport properties.
Health and Safety Considerations
While ionic liquids are often touted as "green" solvents due to their low volatility, they are not without hazards.[6] It is crucial to handle [OMIM][PF6] with appropriate safety precautions.
-
Toxicity: Imidazolium-based ionic liquids can cause skin and eye irritation.[7] Some studies have indicated potential for oxidative stress and DNA damage in organisms.[8][9]
-
Handling: Always handle [OMIM][PF6] in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10][11]
-
Storage: Store [OMIM][PF6] in a tightly sealed container in a cool, dry place away from moisture.[10][12] The hexafluorophosphate anion (PF₆⁻) is susceptible to hydrolysis in the presence of water, which can lead to the formation of corrosive hydrofluoric acid (HF).
Experimental Protocols
The following protocols provide a validated starting point for working with [OMIM][PF6] as an electrolyte.
Protocol for Electrolyte Preparation and Purification
The purity of the ionic liquid is critical for obtaining reliable and reproducible electrochemical data. Commercially available [OMIM][PF6] (≥99%) is often suitable for initial studies, but for high-performance applications, further purification may be necessary to remove water and other impurities.[13][14]
Objective: To prepare a high-purity [OMIM][PF6] electrolyte, optionally containing a lithium salt for battery applications.
Materials:
-
1-Methyl-3-n-octylimidazolium hexafluorophosphate ([OMIM][PF6])
-
Lithium hexafluorophosphate (LiPF₆) (for battery electrolytes)
-
Anhydrous acetonitrile or other suitable solvent
-
Molecular sieves (activated)
-
Schlenk line or glovebox with an inert atmosphere (e.g., argon)
-
Glassware (dried overnight in an oven at >120°C)
Step-by-Step Methodology:
-
Initial Drying (Crucial Step): Place the as-received [OMIM][PF6] in a Schlenk flask and dry under high vacuum (e.g., <1 mbar) at an elevated temperature (e.g., 80-100°C) for at least 24 hours. This step is vital to remove residual water, which can significantly narrow the electrochemical window.
-
Dissolving Lithium Salt (for battery applications):
-
In an inert atmosphere (glovebox), transfer the dried [OMIM][PF6] to a clean, dry beaker.
-
Slowly add the desired amount of LiPF₆ (e.g., to achieve a 1 M concentration) while stirring continuously with a magnetic stir bar. The dissolution of salts in viscous ionic liquids can be slow. Gentle heating (e.g., 50-60°C) can expedite this process.
-
-
Solvent-Assisted Purification (Optional, for higher purity):
-
Dissolve the [OMIM][PF6] (or the [OMIM][PF6]/LiPF₆ mixture) in a minimal amount of anhydrous acetonitrile.
-
Add activated molecular sieves and stir for several hours to remove trace impurities.
-
Filter the solution through a syringe filter (e.g., PTFE, 0.2 µm) to remove the molecular sieves.
-
Remove the solvent under reduced pressure, followed by rigorous drying under high vacuum as described in Step 1.
-
-
Storage: Store the purified electrolyte in a tightly sealed container inside a glovebox to prevent moisture absorption.
Self-Validation: The purity of the electrolyte can be assessed by measuring its water content using Karl Fischer titration. The electrochemical window can be determined via cyclic voltammetry (see Protocol 4.2), where a wide, featureless potential range indicates high purity.
Protocol for Electrochemical Characterization of [OMIM][PF6] Electrolyte
This protocol outlines the assembly of a three-electrode cell for determining the electrochemical window and ionic conductivity of the prepared [OMIM][PF6] electrolyte.
Objective: To measure the fundamental electrochemical properties of the [OMIM][PF6] electrolyte.
Materials:
-
Purified [OMIM][PF6] electrolyte
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon or platinum disk)
-
Counter electrode (e.g., platinum wire or mesh)
-
Reference electrode (e.g., Ag/Ag⁺ or a quasi-reference electrode like a silver wire)
-
Potentiostat/galvanostat with impedance spectroscopy capabilities
-
Inert atmosphere glovebox
Step-by-Step Methodology:
-
Electrode Preparation:
-
Polish the working electrode to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Sonciate the electrode in deionized water, followed by ethanol, and dry thoroughly.
-
Clean the counter and reference electrodes according to standard procedures.
-
-
Cell Assembly:
-
Inside a glovebox, assemble the three-electrode cell.
-
Add the [OMIM][PF6] electrolyte to the cell, ensuring that all three electrodes are immersed.
-
-
Electrochemical Window Measurement (Cyclic Voltammetry):
-
Connect the cell to the potentiostat.
-
Perform a cyclic voltammetry (CV) scan, starting from the open-circuit potential and sweeping towards both anodic and cathodic limits. A typical scan rate is 50-100 mV/s.
-
The electrochemical window is defined by the potential limits where a significant increase in current is observed, corresponding to the oxidation and reduction of the electrolyte.
-
-
Ionic Conductivity Measurement (Electrochemical Impedance Spectroscopy):
-
Perform electrochemical impedance spectroscopy (EIS) using a two-electrode setup (typically the working and counter electrodes).
-
Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
The ionic conductivity (σ) can be calculated from the high-frequency intercept of the Nyquist plot with the real axis (representing the bulk resistance, R_b) using the formula: σ = L / (R_b * A), where L is the distance between the electrodes and A is the electrode area.
-
Causality Insight: The choice of reference electrode is critical in non-aqueous systems like ionic liquids. While Ag/Ag⁺ is a common choice, its potential can be unstable. A quasi-reference electrode, such as a silver or platinum wire, can be used, but the potential should be calibrated against a known redox couple like ferrocene/ferrocenium (Fc/Fc⁺).
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocols described above.
Caption: Workflow for preparing and characterizing [OMIM][PF6] electrolyte.
Application Example: Assembly of a Coin Cell Supercapacitor
This protocol provides a practical example of using [OMIM][PF6] as an electrolyte in a common electrochemical device.
Objective: To assemble and test a CR2032 coin cell supercapacitor using an activated carbon electrode and [OMIM][PF6] electrolyte.
Materials:
-
CR2032 coin cell components (casings, spacers, spring)
-
Activated carbon electrodes (e.g., coated on aluminum foil)
-
Celgard separator
-
[OMIM][PF6] electrolyte
-
Coin cell crimper
-
Glovebox
Step-by-Step Methodology:
-
Electrode and Separator Preparation:
-
Cut the activated carbon electrode sheet into circular disks of the appropriate diameter (e.g., 15 mm).
-
Dry the electrodes and separator under vacuum at an appropriate temperature (e.g., 80-120°C) for at least 12 hours to remove any moisture.
-
-
Coin Cell Assembly (inside a glovebox):
-
Place a negative casing on the crimper die.
-
Place one activated carbon electrode in the center of the casing.
-
Add a few drops of the [OMIM][PF6] electrolyte to wet the electrode surface.
-
Place the separator on top of the wetted electrode.
-
Add a few more drops of electrolyte to wet the separator.
-
Place the second activated carbon electrode on top of the separator.
-
Add a spacer and a spring.
-
Carefully place the positive casing on top.
-
Crimp the coin cell using the crimping machine to ensure a proper seal.
-
-
Electrochemical Testing:
-
Allow the cell to rest for several hours to ensure complete wetting of the electrodes.
-
Perform galvanostatic charge-discharge (GCD) cycling to determine the specific capacitance.
-
Conduct cyclic voltammetry to assess the capacitive behavior and stability.
-
Use electrochemical impedance spectroscopy to evaluate the equivalent series resistance (ESR).
-
Causality Insight: The high viscosity of [OMIM][PF6] can sometimes lead to slow wetting of porous electrodes. Allowing for an adequate rest period after assembly is crucial for achieving optimal performance. The non-volatile nature of [OMIM][PF6] is particularly advantageous in supercapacitors, as it can lead to a longer cycle life compared to devices using volatile organic electrolytes.[1][15][16]
Conclusion
1-Methyl-3-n-octylimidazolium hexafluorophosphate is a versatile and promising ionic liquid electrolyte for a range of electrochemical applications. Its favorable properties, including high thermal stability, low volatility, and a wide electrochemical window, make it a compelling alternative to conventional electrolytes, particularly where safety and long-term stability are paramount. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can effectively integrate [OMIM][PF6] into their experimental workflows and contribute to the advancement of next-generation electrochemical technologies.
References
-
Chem-Impex. (n.d.). 1-Methyl-3-n-octylimidazolium hexafluorophosphate. Retrieved from [Link]
-
Carl ROTH. (n.d.). 1-Methyl-3-octyl-imidazolium-hexafluorophosphate (OMIM PF 6 ), 100 g. Retrieved from [Link]
-
MDPI. (2019). The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. MDPI. Retrieved from [Link]
-
Hampton Research. (2024). Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2025). Application of 1-butyl-3-menthylimidazolium-hexafluorophosphate as flame retardant in electrolyte of lithium ion battery. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic structure of OMIM PF 6. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-3-octylimidazolium hexafluorophosphate. Retrieved from [Link]
-
MDPI. (2023). Synergistic Effects of 1-Octyl-3-Methylimidazolium Hexafluorophosphate and Cellulose Nanocrystals on Improving Polyacrylate Waterborne Anti-Corrosion Coatings. MDPI. Retrieved from [Link]
-
ResearchGate. (2025). Ionic Liquid 1-Octyl-3-methylimidazolium Hexafluorophosphate as a Solvent for Extraction of Lead in Environmental Water Samples with Detection by Graphite Furnace Atomic Absorption Spectrometry. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2008). Binary mixtures containing OMIM PF6: Density, speed of sound, refractive index and LLE with hexane, heptane and 2-propanol at several temperatures. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of [omim]PF6 on the DNA damage level in earthworms. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Dielectric spectra of Omim PF6. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S1. Measured densities of [OMIM][PF6] at high pressures as a... ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Application of Ionic Liquids in Electrochemistry—Recent Advances. MDPI. Retrieved from [Link]
-
ResearchGate. (2025). Thermal Conductivities of [bmim][PF6], [hmim][PF6], and [omim][PF6] from 294 to 335 K at Pressures up to 20 MPa. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2015). How do I handle with ionic liquids? ResearchGate. Retrieved from [Link]
-
Carl ROTH. (n.d.). 1-Methyl-3-octyl-imidazolium-hexafluorophosphate (OMIM PF 6 ), 25 g. Retrieved from [Link]
-
PubMed. (n.d.). Uses of ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate as a good separation electrolyte for direct electrophoretic separation of quaternary ammonium herbicides. PubMed. Retrieved from [Link]
-
ChemRxiv. (2021). Non-halogenated Imidazolium and Phosphonium-based Surface-Active Ionic Liquids as Electrolytes for Supercapacitors. ChemRxiv. Retrieved from [Link]
-
PubMed Central. (n.d.). Ionic Liquid Functionalized Metal–Organic Framework ([DEIm][PF6]@MOF-5): Synthesis, Characterization, and Catalytic Application in the Reduction of 4-Nitrophenol. PubMed Central. Retrieved from [Link]
-
PubMed Central. (n.d.). Ionic Liquids Toxicity—Benefits and Threats. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Ionic liquid (1-hexyl-3-methylimidazolium iodide)-incorporated biopolymer electrolyte for efficient supercapacitor. ResearchGate. Retrieved from [Link]
-
RheoSense, Inc. (n.d.). Lithium Hexafluorophosphate Battery Electrolyte Viscosity App Note. RheoSense, Inc. Retrieved from [Link]
-
PubMed. (n.d.). Shear viscosity of the ionic liquid 1-n-butyl 3-methylimidazolium hexafluorophosphate [bmim][pf6] computed by reverse nonequilibrium molecular dynamics. PubMed. Retrieved from [Link]
-
ResearchGate. (2025). Viscosity of [bmim][PF6] and [bmim][BF4] at High Pressure. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Electrochemical Investigations in the Ionic Liquid 1-Butyl-3-Methylimidazolium Hexafluorophosphate. ResearchGate. Retrieved from [Link]
-
PubMed. (n.d.). Effects of the ionic liquid [Omim]PF6 on antioxidant enzyme systems, ROS and DNA damage in zebrafish (Danio rerio). PubMed. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Determination of the Viscosity of the Ionic Liquids [bmim][PF6] and [bmim][TF2N] Under High CO2 Gas Pressure Using Sapphire NMR Tubes. ResearchGate. Retrieved from [Link]
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experimental setup for electrochemistry with OMIM-PF6
Application Note: Electrochemical Characterization and Setup using 1-Octyl-3-methylimidazolium Hexafluorophosphate (OMIM-PF6)
Executive Summary
1-Octyl-3-methylimidazolium hexafluorophosphate ([OMIM][PF6]) is a hydrophobic Room Temperature Ionic Liquid (RTIL) valued for its negligible vapor pressure, high thermal stability, and wide electrochemical window (~4.5 V). However, its high viscosity (>500 cP at 25°C) and hygroscopic nature present unique challenges compared to traditional organic solvents like acetonitrile.
This guide details the experimental setup required to overcome these barriers. It prioritizes a Quasi-Reference Electrode (QRE) system with an Internal Standard , which is the most robust method for obtaining reproducible potential values in this medium.
Pre-Experimental Considerations
The Viscosity Challenge
Unlike aqueous electrolytes, [OMIM][PF6] is extremely viscous. According to the Stokes-Einstein equation, the diffusion coefficient (
-
Impact: Diffusion currents (
) will be 10–50x lower than in acetonitrile. -
Mitigation: Use microelectrodes to reach steady-state quickly, or use slow scan rates (10–50 mV/s) with macroelectrodes to maintain planar diffusion profiles.
The Water Impurity Trap
Although "hydrophobic," [OMIM][PF6] absorbs atmospheric moisture. Water creates a "ghost" reduction peak around -1.5 V and narrows the anodic limit by facilitating hydrolysis of the
-
Requirement: All experiments must be conducted in a glovebox (
ppm) or a sealed cell under continuous Argon purge.
Core Protocol: Material Preparation
Objective: Remove water and volatile impurities to widen the electrochemical window.
-
Vacuum Drying:
-
Place [OMIM][PF6] in a Schlenk flask.
-
Heat to 70°C under high vacuum (< 0.1 mbar) for 12–24 hours .
-
Why: This removes water and trace synthesis solvents. Temperatures >100°C risk thermal decomposition of the imidazolium ring over long periods.
-
-
Storage:
-
Transfer immediately to a glovebox or store under Ar.
-
Validation: Perform a Karl Fischer titration if possible; water content should be < 50 ppm.
-
Electrochemical Cell Configuration
The high resistance of the IL requires a specific 3-electrode geometry to minimize the uncompensated resistance (
Electrode Selection
| Component | Material | Specification | Notes |
| Working (WE) | Pt, Au, or Glassy Carbon | Disk (1–3 mm) or Micro electrode | Must be mirror-polished (0.05 µm alumina). ILs are sticky; fouling is common. |
| Counter (CE) | Pt Wire or Coil | High Surface Area | Area must be >10x the WE to prevent CE polarization. |
| Reference (RE) | Ag Wire (QRE) | 0.5 mm diameter | Crucial: Use a Pseudo-Reference. Aqueous Ag/AgCl leaks water/ions. |
The Internal Standard (The "Truth" Anchor)
Because the potential of a Ag wire QRE depends on the trace composition of the IL, it drifts. You must reference all potentials to the Ferrocene/Ferrocenium (
-
Standard: Add Ferrocene (Fc) directly to the solution at the end of the experiment.
-
Reporting: Report all potentials as "
vs. ".
Cell Diagram (DOT Visualization)
Figure 1: Schematic of the 3-electrode setup optimized for Ionic Liquids, emphasizing the inert environment and internal standardization.
Experimental Protocol: Cyclic Voltammetry
Step 1: System Cleaning
-
Polish WE with 0.05 µm alumina slurry. Sonicate in Ethanol (5 min) then ultrapure water (5 min).
-
Critical: Dry the electrode thoroughly under a stream of
. Any water residue on the electrode surface will ruin the local IL interface.
Step 2: Background Scan (The "Blank")
-
Immerse electrodes in pure, dried [OMIM][PF6].
-
Scan range: -2.5 V to +2.5 V (wide scan to find limits).
-
Scan rate: 50 mV/s.
-
Criteria: The window should be "flat" with current
(for a 3mm disk). If peaks appear, re-dry the IL.
Step 3: Analyte Characterization
-
Dissolve analyte (typ. 1–5 mM). Note: Dissolution may be slow due to viscosity.[1] Stir with heat (40°C) if necessary, then cool to RT.
-
Record CVs at varying scan rates (10, 20, 50, 100, 200 mV/s).
-
iR Compensation: Measure uncompensated resistance (
) using the potentiostat's high-frequency impedance or "current interrupt" mode. Apply 85-90% compensation via software.
Step 4: Internal Standardization
-
Add Ferrocene (solid or concentrated stock in IL) to reach ~1-2 mM.
- couple.
-
Calculation: Shift the potential axis so
.
Workflow Logic (DOT Visualization)
Figure 2: Operational workflow ensuring data integrity through iterative drying and internal calibration.
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Sluggish/Drawn-out Peaks | High Viscosity / Slow Diffusion | Decrease scan rate ( |
| Huge Peak Separation ( | Uncompensated Resistance ( | Use a Microelectrode (low current = low |
| Drifting Potential | Unstable Reference | The Ag wire surface is changing. Must use Ferrocene standard to realign data. |
| Narrow Window (< 3V) | Water Contamination | Re-dry IL. Check glovebox atmosphere. |
References
-
Electrochemical Windows & Purity: Huddleston, J. G., et al. "Characterization and comparison of hydrophilic and hydrophobic room temperature ionic liquids incorporating the imidazolium cation." Green Chemistry, 2001.
- Reference Electrodes in ILs: Torriero, A. A. J. "Reference Electrodes for Ionic Liquids." Electrochimica Acta, 2014. (Detailed review of Ag/Ag+ vs Ag wire).
-
Viscosity & Diffusion: Buzzeo, M. C., et al. "Voltammetry in Room Temperature Ionic Liquids." ChemPhysChem, 2004.
-
Ferrocene Standardization: Gritzner, G., & Kuta, J. "Recommendations on reporting electrode potentials in nonaqueous solvents." Pure and Applied Chemistry, 1984.
Sources
Application Notes and Protocols for Enzymatic Reactions in 1-Methyl-3-n-octylimidazolium hexafluorophosphate ([C8MIM][PF6])
Introduction: Unlocking Biocatalytic Potential in a Designer Solvent
The quest for greener, more efficient, and novel chemical transformations has led researchers to explore non-conventional reaction media. Among these, ionic liquids (ILs) have emerged as "designer solvents" due to their unique physicochemical properties.[1] 1-Methyl-3-n-octylimidazolium hexafluorophosphate, hereafter referred to as [C8MIM][PF6], is a hydrophobic ionic liquid that has garnered significant attention as a medium for enzymatic reactions. Its negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic molecules make it a compelling alternative to traditional volatile organic solvents.[2] This guide provides an in-depth exploration of the principles and protocols for conducting enzymatic reactions in [C8MIM][PF6], tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic nuances of enzyme-IL interactions, provide detailed experimental protocols for various enzyme classes, and discuss strategies for optimizing reaction conditions and ensuring the recyclability of both the enzyme and the solvent.
Understanding the [C8MIM][PF6] Microenvironment for Biocatalysis
The efficacy of an enzymatic reaction in [C8MIM][PF6] is intricately linked to the unique properties of this ionic liquid and its interactions with the biocatalyst. Unlike aqueous solutions, the environment within [C8MIM][PF6] is characterized by a complex network of ionic interactions, which can profoundly influence enzyme structure, stability, and catalytic activity.
Physicochemical Properties of [C8MIM][PF6]
A thorough understanding of the physical and chemical characteristics of [C8MIM][PF6] is paramount for designing successful enzymatic protocols.
| Property | Value | Source |
| Molecular Formula | C12H23F6N2P | [3] |
| Molecular Weight | 340.29 g/mol | [3] |
| Appearance | Colorless to light orange/yellow clear liquid | TCI Chemicals |
| Density | ~1.24 g/cm³ | TCI Chemicals |
| Refractive Index | ~1.42 | TCI Chemicals |
| Water Content | ≤1.0% | [3] |
Table 1: Key physicochemical properties of 1-Methyl-3-n-octylimidazolium hexafluorophosphate.
The Critical Role of Water Activity (a_w)
In non-aqueous enzymology, water activity (a_w), rather than water concentration, is the critical parameter governing enzyme function. Enzymes require a thin layer of water to maintain their catalytically active conformation.[4][5] In a hydrophobic IL like [C8MIM][PF6], controlling water activity is essential for optimal performance. Insufficient water can lead to a rigid, inactive enzyme conformation, while excess water can promote unwanted hydrolytic side reactions and reduce the solubility of nonpolar substrates. The optimal water activity is enzyme and reaction-dependent, but generally falls within a specific range for non-aqueous systems.[6]
Enzyme-IL Interactions: A Molecular Perspective
The interactions between an enzyme and the surrounding [C8MIM][PF6] are multifaceted. The imidazolium cation and the hexafluorophosphate anion can interact with the enzyme's surface residues, potentially altering its conformational dynamics and, consequently, its activity and stability. Molecular dynamics simulations have shown that ionic liquids can influence the flexibility of enzyme active sites and substrate accessibility.[3][7][8] The long octyl chain on the imidazolium cation contributes to the hydrophobicity of the IL, which can be advantageous for reactions involving nonpolar substrates.
General Protocols for Enzymatic Reactions in [C8MIM][PF6]
The following sections provide detailed, step-by-step protocols for conducting reactions with several key enzyme classes in [C8MIM][PF6]. These protocols are intended as a starting point and may require optimization for specific enzymes and substrates.
Lipase-Catalyzed Reactions: Esterification and Transesterification
Lipases are among the most widely used enzymes in non-aqueous media, catalyzing a variety of reactions, including esterification and transesterification, which are crucial in the synthesis of pharmaceuticals and fine chemicals.[2][9][10][11]
This protocol describes the synthesis of an ester from a primary alcohol and a carboxylic acid using an immobilized lipase in [C8MIM][PF6].
Materials:
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
1-Methyl-3-n-octylimidazolium hexafluorophosphate ([C8MIM][PF6]), anhydrous grade
-
Primary alcohol (e.g., 1-butanol)
-
Carboxylic acid (e.g., valeric acid)
-
Molecular sieves (3Å, activated)
-
Anhydrous solvent for product extraction (e.g., hexane)
-
Reaction vessel (e.g., 10 mL screw-cap vial)
-
Shaking incubator or magnetic stirrer with heating
Procedure:
-
Preparation of the Reaction Medium: In a clean, dry reaction vessel, add the desired volume of [C8MIM][PF6]. To ensure an anhydrous environment, add activated molecular sieves (approximately 10% w/v) and allow the IL to dry for at least 24 hours at room temperature with gentle agitation.
-
Addition of Reactants: Add the primary alcohol and carboxylic acid to the dried [C8MIM][PF6] at the desired molar ratio (typically 1:1 to 1:1.5). Ensure complete dissolution of the substrates.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading will depend on the specific activity of the preparation and should be optimized (a starting point is typically 5-10% w/w of the substrates).
-
Reaction Incubation: Tightly seal the reaction vessel and place it in a shaking incubator or on a heated magnetic stirrer. Set the desired reaction temperature (e.g., 50-60 °C) and agitation speed (e.g., 200 rpm).
-
Monitoring the Reaction: At regular intervals, withdraw a small aliquot of the reaction mixture. Dilute the aliquot with a suitable organic solvent (e.g., hexane) and analyze the conversion of reactants to product using an appropriate analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Termination and Product Recovery: Once the desired conversion is reached, stop the reaction by filtering or decanting the immobilized enzyme from the reaction mixture. The product can be extracted from the ionic liquid using a non-polar organic solvent like hexane. The immiscibility of hexane with [C8MIM][PF6] allows for a straightforward liquid-liquid extraction.
-
Enzyme and IL Recycling: The recovered immobilized enzyme can be washed with a suitable solvent (e.g., hexane) to remove any residual substrates and products, dried under vacuum, and reused. The [C8MIM][PF6] phase can also be purified by removing any dissolved water and residual reactants/products under vacuum and reused in subsequent reactions.[12]
dot
Caption: Workflow for lipase-catalyzed esterification in [C8MIM][PF6].
Protease-Catalyzed Reactions: Peptide Synthesis
Proteases, which typically catalyze the hydrolysis of peptide bonds in aqueous environments, can be driven to synthesize peptides in non-aqueous media like [C8MIM][PF6] by shifting the thermodynamic equilibrium.
This protocol outlines the synthesis of a dipeptide from N-protected and C-protected amino acids using a serine protease.
Materials:
-
Serine Protease (e.g., Subtilisin Carlsberg)
-
1-Methyl-3-n-octylimidazolium hexafluorophosphate ([C8MIM][PF6]), anhydrous grade
-
N-protected amino acid ester (e.g., N-acetyl-L-phenylalanine ethyl ester)
-
C-protected amino acid (e.g., L-leucine amide)
-
Molecular sieves (3Å, activated)
-
Buffer for enzyme pre-equilibration (e.g., 10 mM phosphate buffer, pH 7.8)
-
Solvent for product analysis (e.g., acetonitrile/water mixture)
-
Reaction vessel, shaking incubator, HPLC system
Procedure:
-
Enzyme Preparation: Lyophilize the protease from a buffer solution of the desired pH to maintain the optimal ionization state of the active site residues.
-
Reaction Medium Preparation: Dry the [C8MIM][PF6] with activated molecular sieves as described in the lipase protocol.
-
Addition of Reactants: Dissolve the N-protected amino acid ester and the C-protected amino acid in the dried [C8MIM][PF6].
-
Enzyme Addition: Add the lyophilized protease powder to the reaction mixture.
-
Reaction Incubation: Incubate the reaction at a controlled temperature (e.g., 40-50 °C) with gentle agitation.
-
Monitoring the Reaction: Monitor the formation of the dipeptide product by HPLC.
-
Product Recovery: After the reaction, the product can be recovered by solid-phase extraction or by precipitation followed by filtration.
Oxidase-Catalyzed Reactions: Oxidation of Phenolic Compounds
Oxidases, such as horseradish peroxidase (HRP), can be active in [C8MIM][PF6], particularly when a small amount of water is present to facilitate the reaction.[13][14]
This protocol describes the oxidation of a model phenolic compound using HRP in a [C8MIM][PF6] medium.
Materials:
-
Horseradish Peroxidase (HRP)
-
1-Methyl-3-n-octylimidazolium hexafluorophosphate ([C8MIM][PF6])
-
Phenolic substrate (e.g., guaiacol)
-
Hydrogen peroxide (H₂O₂)
-
Buffer for preparing enzyme and substrate solutions (e.g., phosphate buffer, pH 7.0)
-
Spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare stock solutions of HRP, guaiacol, and H₂O₂ in the appropriate buffer.
-
Reaction Setup: In a cuvette, mix the [C8MIM][PF6] with a small, optimized amount of the buffered HRP and guaiacol solutions. The final water content should be carefully controlled.
-
Initiation of Reaction: Start the reaction by adding a small volume of the H₂O₂ solution.
-
Spectrophotometric Monitoring: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at the characteristic wavelength for the oxidized product of guaiacol (e.g., 470 nm).[15]
-
Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.
Optimization and Characterization
Optimizing Reaction Parameters
To achieve optimal enzyme performance in [C8MIM][PF6], several parameters should be systematically optimized:
-
Water Activity (a_w): As previously discussed, this is a critical parameter. It can be controlled by pre-equilibrating the enzyme and the IL with saturated salt solutions of known a_w or by adding a specific amount of water to the reaction mixture.[16][17]
-
Temperature: The high thermal stability of [C8MIM][PF6] allows for reactions to be conducted at higher temperatures, which can increase reaction rates. However, the optimal temperature will be a balance between increased kinetics and potential enzyme denaturation.
-
Enzyme and Substrate Concentration: These should be varied to determine the optimal loading for maximizing productivity without causing substrate or product inhibition.
-
Immobilization: Immobilizing the enzyme on a solid support can significantly enhance its stability and facilitate its recovery and reuse.[18]
Enzyme Kinetics in [C8MIM][PF6]
Determining the kinetic parameters (K_m and V_max) in [C8MIM][PF6] can provide valuable insights into the enzyme's affinity for its substrate and its catalytic efficiency in this non-conventional medium. Standard spectrophotometric or chromatographic assays can be adapted for use with [C8MIM][PF6], though care must be taken to account for the viscosity and potential spectral interference of the ionic liquid.[19][20]
| Enzyme | Reaction Type | Optimal Temperature (°C) | Optimal Water Activity (a_w) | Key Findings |
| Candida antarctica Lipase B | Esterification | 50-70 | 0.3-0.5 | High stability and activity for the synthesis of various esters. |
| Subtilisin Carlsberg | Peptide Synthesis | 40-50 | < 0.1 | Shift in equilibrium towards synthesis in the low-water environment of the IL. |
| Horseradish Peroxidase | Oxidation | 25-40 | ~0.9 | Activity is highly dependent on the presence of a controlled amount of water. |
Table 2: Representative optimal conditions for various enzymatic reactions in imidazolium-based ionic liquids.
Downstream Processing: Product Recovery and Solvent/Enzyme Recycling
A key advantage of using a hydrophobic ionic liquid like [C8MIM][PF6] is the potential for simplified downstream processing.
dot
Caption: Decision workflow for downstream processing and recycling.
Conclusion and Future Outlook
1-Methyl-3-n-octylimidazolium hexafluorophosphate offers a unique and advantageous environment for a variety of enzymatic reactions. Its properties as a "green" solvent, coupled with the potential for enhanced enzyme stability and simplified product recovery, make it a valuable tool for biocatalysis in both academic research and industrial applications, particularly in pharmaceutical synthesis.[2][21] Future research will likely focus on expanding the repertoire of enzymes active in [C8MIM][PF6], developing more efficient recycling strategies, and using computational tools to design enzymes with enhanced performance in this and other ionic liquids.
References
- Hudson, E. P., Eppler, R. K., & Clark, D. S. (2005). Biocatalysis in semi-aqueous and nearly anhydrous conditions. Current Opinion in Biotechnology, 16(6), 637-643.
- Sheldon, R. A. (2021). Biocatalysis in ionic liquids: state-of-the-union. Green Chemistry, 23(21), 8406-8427.
- Imam, H. T., Krasňan, V., Rebroš, M., & Marr, A. C. (2021).
- Barahona, D., Pfromm, P. H., & Rezac, M. E. (2006). Effect of water activity on the lipase catalyzed esterification of geraniol in ionic liquid [bmim]PF6. Biotechnology and Bioengineering, 93(2), 318-324.
- Norin, M., Haeffner, F., Hult, K., & Edholm, O. (1994). Molecular dynamics simulations of an enzyme surrounded by vacuum, water, or a hydrophobic solvent. Biophysical Journal, 67(2), 548-559.
- Gotor, V. (2002). Biocatalysis applied to the preparation of pharmaceuticals. Organic Process Research & Development, 6(4), 420-426.
- Sun, H., Zhang, H., Ang, E. L., & Zhao, H. (2018). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Bioorganic & Medicinal Chemistry, 26(7), 1275-1284.
- Souza, P. M. P., Carballares, D., Gonçalves, L. R. B., Fernandez-Lafuente, R., & Rodrigues, S. (2022). Immobilization of Lipase B from Candida antarctica in Octyl-Vinyl Sulfone Agarose: Effect of the Enzyme-Support Interactions on Enzyme Activity, Specificity, Structure and Inactivation Pathway. International Journal of Molecular Sciences, 23(22), 14268.
- Kim, K.-W., Song, B., Choi, M.-Y., & Kim, M.-J. (2001). Ionic Liquid-Coated Enzyme for Biocatalysis in Organic Solvent. Organic Letters, 3(10), 1507–1509.
- Kamatari, Y. O., Nakashima, K., & Goto, M. (2008). Spectrophotometric assay for protease activity in ionic liquids using chromogenic substrates. Analytical Biochemistry, 374(1), 103-108.
- Wang, Z., Xing, Z., Ma, X., Fu, Y., & Jiang, Y. (2026). Enhanced Activity and Stability of Horseradish Peroxidase via Immobilization on Hierarchical Covalent Organic Frameworks. Chemistry (Weinheim an der Bergstrasse, Germany), e202503152.
- Lajtai-Szabó, P., Nemestóthy, N., & Gubicza, L. (2020). The Role of Water Activity in Terms of Enzyme Activity and Enantioselectivity during Enzymatic Esterification in Non-conventional Media. Periodica Polytechnica Chemical Engineering, 64(4), 469-475.
- Zhang, Y., et al. (2022). Enzyme immobilization studied through molecular dynamic simulations. Frontiers in Bioengineering and Biotechnology, 10, 968383.
- Fishman, A., et al. (2002). Stabilization of horseradish peroxidase in aqueous-organic media by immobilization onto cellulose using a cellulose-binding domain.
- Rezaei, K., Jenab, E., & Temelli, F. (2007). Effects of water on enzyme performance with an emphasis on the reactions in supercritical fluids. Critical Reviews in Biotechnology, 27(4), 183-195.
- Kinner, A., et al. (2022). Recent Advances in Biocatalysis for Drug Synthesis. Biomedicines, 10(3), 536.
- Kaar, J. L., et al. (2003). Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis. Biotechnology and Bioengineering, 82(5), 596-604.
- de Diego, T., et al. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Journal of Molecular Liquids, 395, 123891.
- Ghandi, K. (2014). A review of ionic liquids, their limits and applications. Green and Sustainable Chemistry, 4(1), 44-53.
-
Gubicza, L., et al. (2020). The Role of Water Activity in Terms of Enzyme Activity and Enantioselectivity during Enzymatic Esterification in Non-conventional Media. ResearchGate. Retrieved from [Link]
-
GROMACS. (2019). GROMACS 2019 software. Retrieved from [Link]
- Rui, L., et al. (2021). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. Chemical Science, 13(3), 735-740.
- Cui, M., et al. (2022). Molecular Dynamics Simulation Reveals the Mechanism of Substrate Recognition by Lignin-Degrading Enzymes. International Journal of Molecular Sciences, 23(19), 11841.
-
Agriculture Institute. (2023). How Water Activity Affects Enzymatic Reactions in Foods. Retrieved from [Link]
-
Dolman, M., et al. (1997). The Effect of Hydration on Enzyme Activity and Dynamics. Research Commons. Retrieved from [Link]
- Lewis, R. J. (2023). EXPLORING THE ROLE OF BIOCATALYSIS IN PHARMACEUTICAL SYNTHESIS. Anveshana's International Journal of Research in Engineering and Applied Sciences, 8(2), 1-10.
- Magalhães, F. F., et al. (2021). Whole-Cell Biocatalytic Processes with Ionic Liquids. ACS Sustainable Chemistry & Engineering, 9(38), 12796-12814.
- Lind, S. E., et al. (2004). The Effect of Hydration on Enzyme Activity and Dynamics: A Neutron Scattering Study. Biophysical Journal, 86(1), 449-459.
- Lipshutz, B. H., et al. (2021). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. Chemical Science, 13(3), 735-740.
-
Tufvesson, P., et al. (2005). Lipase-catalyzed esterification in a reversed micellar reaction system. ResearchGate. Retrieved from [Link]
-
Singh, R. K., et al. (2015). UV-Vis and Fluorescence Spectroscopic Investigation of the Interactions of Ionic Liquids and Catalase. ResearchGate. Retrieved from [Link]
- Girek, T., et al. (2021). Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review. Polish Journal of Food and Nutrition Sciences, 71(3), 295-306.
- Klibanov, A. M. (2001). Improving enzymes by using them in organic solvents.
-
Kinner, A., et al. (2022). Recent Advances in Biocatalysis for Drug Synthesis. MDPI. Retrieved from [Link]
-
Atomic Force Microscopy Study of the Temperature and Storage Duration Dependencies of Horseradish Peroxidase Oligomeric State. (2022). MDPI. Retrieved from [Link]
Sources
- 1. Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Biocatalysis for Drug Synthesis [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Effects of water on enzyme performance with an emphasis on the reactions in supercritical fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How Water Activity Affects Enzymatic Reactions in Foods - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 6. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]
- 7. Molecular dynamics simulations of an enzyme surrounded by vacuum, water, or a hydrophobic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.tue.nl [pure.tue.nl]
- 9. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 10. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Applications of Ionic Liquids in Whole-Cell and Isolated Enzyme Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enhanced Activity and Stability of Horseradish Peroxidase via Immobilization on Hierarchical Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 16. real.mtak.hu [real.mtak.hu]
- 17. researchgate.net [researchgate.net]
- 18. Immobilization of Lipase B from Candida antarctica in Octyl-Vinyl Sulfone Agarose: Effect of the Enzyme-Support Interactions on Enzyme Activity, Specificity, Structure and Inactivation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Spectrophotometric assay for protease activity in ionic liquids using chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
challenges in recycling and reusing 1-Methyl-3-n-octylimidazolium hexafluorophosphate
[1][2]
Subject: Troubleshooting & Optimization Guide for 1-Methyl-3-n-octylimidazolium Hexafluorophosphate ([Omim][PF6]) Audience: Senior Chemists, Process Engineers, and Drug Development Researchers Version: 1.0[1][2]
Introduction: The Operational Context
You are likely employing [Omim][PF6] for its hydrophobicity and wide electrochemical window in biphasic catalysis or extraction.[1][2] However, unlike its hydrophilic cousins (e.g., [Bmim][Cl]), [Omim][PF6] presents a unique "Trojan Horse" challenge: its hydrophobicity is not absolute , and its anion is thermodynamically metastable in the presence of moisture.[1]
This guide moves beyond basic "wash and dry" advice. It addresses the specific chemical failures that occur when [Omim][PF6] is recycled repeatedly: fluoride hydrolysis (HF formation) , chromophore accumulation , and phase separation hysteresis .
Module 1: The "Silent Etcher" – Anion Hydrolysis & Acidity
Symptom:
-
Glassware becomes etched or cloudy after prolonged IL storage/use.[1][2]
-
Unexpected corrosion of metal reactors (e.g., Stainless Steel 316 pitting).[1][2]
Root Cause Analysis:
The hexafluorophosphate anion (
The Hydrolysis Pathway:
Visualizing the Hazard
Figure 1: The cascade of PF6 hydrolysis leading to HF formation.[1][2] Note that the reaction is autocatalytic; generated
Troubleshooting Protocol: The "HF Check" & Neutralization
Step 1: Diagnostic Testing Do not rely on standard pH paper (ILs can bleach or dehydrate it).[1][2]
-
Method: Extract a 1 mL aliquot of [Omim][PF6] with 5 mL of deionized water (vortex 1 min).
-
Measure: Test the aqueous phase pH.[2] If pH < 5.0, hydrolysis has initiated.[1][2]
Step 2: Remediation (The Oxide Wash) If mild acidity is detected, you must neutralize the HF before drying (drying acidic PF6 accelerates decomposition).[2]
-
Slurry: Add Basic Alumina (Al₂O₃) or Magnesium Oxide (MgO) powder (5 wt% relative to IL mass) directly to the [Omim][PF6].[1][2]
-
Agitate: Stir at room temperature for 4 hours. Do not heat.
-
Filter: Remove solids via a 0.22 µm PTFE syringe filter or centrifugation (4000 rpm).
-
Re-test: Verify aqueous wash pH is neutral (6.0–7.0).
Critical Warning: If the IL smells acrid or the aqueous wash pH is < 2, discard the batch . The level of fluoride contamination poses a severe safety risk and will poison downstream catalysts.[2]
Module 2: The "Black Box" Effect – Impurity Accumulation
Symptom:
-
Virgin [Omim][PF6] is colorless/pale yellow.[1][2] Recycled IL turns amber, then dark brown/black.[1][2]
Root Cause Analysis: Darkening is rarely due to thermal decomposition of the IL cation itself (stable up to ~200°C).[1][2] It is caused by the accumulation of Michael addition products , oxidized extractants , or transition metal leaching trapped in the ionic matrix.[2] These impurities increase viscosity, hindering mass transfer.[1][2]
Protocol: The "Adsorption-Wash" Cycle
This protocol uses a dual-mode cleaning approach: Solvent Wash (for organics) + Activated Carbon (for chromophores).[1][2]
| Step | Action | Technical Rationale |
| 1. Dilution | Dissolve [Omim][PF6] in Acetone or Ethyl Acetate (1:2 ratio).[1][2] | Reduces viscosity to allow effective filtration and mass transfer.[1][2] |
| 2. Adsorption | Add Activated Carbon (10 wt%) and stir for 12–24 hours. | High surface area carbon preferentially adsorbs aromatic impurities and colored oxidation byproducts. |
| 3.[1][2] Filtration | Filter through a Celite pad (diatomaceous earth).[1][2] | Removes carbon fines that would otherwise act as nucleation sites for emulsions. |
| 4.[1][2] Solvent Removal | Rotary evaporate the volatile solvent (50°C, reduced pressure).[1] | Returns IL to neat state. |
| 5. Vacuum Drying | Dry at 65°C under high vacuum (< 1 mbar) for 6+ hours. | Removes trace water that promotes hydrolysis (see Module 1).[1][2] |
Validation Check:
-
UV-Vis: Measure absorbance at 350 nm. A "clean" recycled batch should have < 0.1 AU relative to virgin material.[1][2]
Module 3: Phase Separation Nightmares (Emulsions)
Symptom:
-
After extraction, the IL and aqueous phase form a stable, cloudy "rag layer."[2]
Root Cause Analysis: [Omim][PF6] is hydrophobic, but surfactant-like impurities (amphiphiles) can stabilize emulsions.[1][2] Furthermore, as the IL degrades, the formation of hydrophilic decomposition products (like alkyl-imidazoles) acts as a hydrotrope, increasing the solubility of the IL in water.[2]
Decision Tree: Breaking the Emulsion
Figure 2: Step-by-step logic for resolving persistent emulsions in [Omim][PF6] systems.
The "Salting Out" Technique:
Add Sodium Sulfate (
Frequently Asked Questions (FAQ)
Q1: Can I use Molecular Sieves to dry [Omim][PF6]? A: Yes, but with caution. Use 3Å or 4Å sieves . Avoid basic sieves if your application is pH-sensitive.[1][2]
-
Warning: Direct contact can generate dust.[1][2] It is better to circulate the IL through a sieve column or place sieves in a mesh bag.[2]
-
Reference: Molecular sieves (0.3 nm) are effective for deep drying but can introduce ion-exchange impurities if not pre-washed [3].[1][2]
Q2: How do I know when the IL is "too old" to recycle? A: Monitor the Viscosity and Conductivity .[2]
-
If viscosity increases by >20% compared to virgin material (Virgin [Omim][PF6]
608 cP at 25°C [1]), the accumulation of high-molecular-weight impurities is likely irreversible.[1][2] -
If conductivity drops significantly, ionic mobility is impaired.[1][2]
Q3: Is [Omim][PF6] toxic? A: Yes. Unlike some "green" solvents, [Omim][PF6] exhibits cytotoxicity, primarily due to the lipophilicity of the octyl chain (which penetrates cell membranes) and the fluoride hydrolysis risk.[2] Handle as a hazardous chemical.[1][2]
-
Disposal: Do not pour down the drain.[2] Incineration in a facility equipped with HF scrubbers is required.[1][2]
References
-
Carl Roth. (n.d.).[1][2] 1-Methyl-3-octyl-imidazolium-hexafluorophosphate (OMIM PF6) Technical Data Sheet.[1][2] Retrieved from [1][2]
-
Freemantle, M. (2010).[1][2] An Introduction to Ionic Liquids. Royal Society of Chemistry.[1][2]
-
Huddleston, J. G., et al. (2001).[1][2] "Characterization and comparison of hydrophilic and hydrophobic room temperature ionic liquids incorporating the imidazolium cation." Green Chemistry, 3(4), 156-164.[1][2]
-
Dupont, J., et al. (2002).[1][2] "Ionic Liquid (Molten Salt) Phase Organometallic Catalysis." Chemical Reviews, 102(10), 3667–3692.[1][2]
-
Swatloski, R. P., et al. (2002).[1][2] "Dissolution of Cellose with Ionic Liquids." Journal of the American Chemical Society, 124(18), 4974–4975.[2] [Discusses anion hydrolysis risks].
-
Environmental Science: Water Research & Technology. (2025). Kinetics and mechanism of hydrolysis of PF6− accelerated by H+ or Al3+ in aqueous solution.[2] Royal Society of Chemistry.[1][2] Retrieved from [1][2]
Technical Support Center: Troubleshooting NMR Signal Broadening in 1-Methyl-3-n-octylimidazolium hexafluorophosphate ([OMIM][PF6])
Welcome to the technical support center for resolving NMR signal broadening issues, with a specific focus on the ionic liquid 1-Methyl-3-n-octylimidazolium hexafluorophosphate ([OMIM][PF6]). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining high-resolution NMR spectra for this and similar viscous samples.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my ¹H NMR spectrum of [OMIM][PF6] broad and poorly resolved?
A1: Broad peaks in the NMR spectrum of [OMIM][PF6] can stem from several factors, including high sample viscosity, the presence of paramagnetic impurities, poor instrument shimming, and molecular aggregation.[1][2][3] Each of these issues can be systematically addressed to improve spectral resolution.
Q2: I've filtered my sample, but the peaks are still broad. What should I try next?
A2: If filtering to remove particulate matter doesn't resolve the issue, consider the intrinsic properties of the ionic liquid.[4] High viscosity is a common culprit.[5] Try increasing the sample temperature or diluting the sample with a suitable deuterated solvent to reduce viscosity.
Q3: Could the ionic liquid itself be causing the broadening?
A3: Yes, the inherent properties of ionic liquids can contribute to line broadening. These include slow molecular tumbling due to high viscosity, chemical exchange phenomena, and quadrupolar relaxation effects from nuclei with spin > 1/2 (like ¹⁴N in the imidazolium ring).[6][7][8]
Q4: How can I be sure my sample is free of paramagnetic impurities?
A4: Paramagnetic impurities, even at trace levels, can cause significant line broadening.[9][10][11] If you suspect contamination, particularly from metal ions, consider treating your sample with a chelating agent like EDTA or passing it through a plug of Chelex resin.
In-Depth Troubleshooting Guides
Addressing High Viscosity
Ionic liquids like [OMIM][PF6] are often highly viscous, which slows down molecular tumbling in solution. This leads to inefficient relaxation and, consequently, broader NMR signals.
Causality:
Slow molecular tumbling leads to shorter T2 (spin-spin) relaxation times, which is inversely proportional to the signal linewidth. By reducing viscosity, we increase the rate of molecular tumbling, leading to longer T2 and sharper peaks.
Troubleshooting Protocol:
-
Temperature Variation:
-
Step 1: Acquire a standard ¹H NMR spectrum at room temperature.
-
Step 2: Incrementally increase the spectrometer's temperature by 10-15°C. Allow the sample to equilibrate for 5-10 minutes at each new temperature.
-
Step 3: Acquire a spectrum at each temperature and observe the peak widths. A significant sharpening of the signals with increasing temperature is a strong indicator that viscosity is a primary contributor to line broadening.[5]
-
-
Dilution:
-
Step 1: Prepare a series of dilutions of your [OMIM][PF6] sample in a low-viscosity deuterated solvent (e.g., acetone-d6, acetonitrile-d3, or DMSO-d6).
-
Step 2: Acquire NMR spectra for each dilution.
-
Step 3: Compare the linewidths across the dilution series. A progressive sharpening of the peaks will confirm that viscosity was a key issue.[3]
-
| Parameter | Effect on Viscosity | Expected Outcome on NMR Spectrum |
| Increased Temperature | Decreases | Sharper peaks, better resolution |
| Dilution | Decreases | Sharper peaks, better resolution |
Eliminating Paramagnetic Impurities
Paramagnetic species, often trace metal ions from synthesis or handling, can dramatically shorten relaxation times, leading to severe peak broadening.[10][11][12]
Causality:
Unpaired electrons in paramagnetic species create strong local magnetic fields that fluctuate as the molecules tumble. This provides a very efficient mechanism for nuclear spin relaxation, shortening T1 and T2 and causing extreme line broadening.[10] The effect is distance-dependent, so nuclei closer to the paramagnetic center will be broadened more significantly.[10]
Troubleshooting Protocol:
-
Chelation:
-
Step 1: Prepare a stock solution of EDTA in a suitable deuterated solvent.
-
Step 2: Add a small aliquot of the EDTA solution to your NMR sample.
-
Step 3: Shake the sample vigorously and allow it to sit for 10-15 minutes.
-
Step 4: Re-acquire the NMR spectrum. If paramagnetic metals were present, the EDTA will chelate them, effectively sequestering them and reducing their broadening effect, resulting in sharper signals.
-
-
Use of a Paramagnetic Scavenger:
-
Step 1: Prepare a small column or plug of Chelex 100 resin in a Pasteur pipette.
-
Step 2: Dissolve the [OMIM][PF6] sample in a minimal amount of a suitable solvent.
-
Step 3: Pass the dissolved sample through the Chelex resin.
-
Step 4: Remove the solvent under reduced pressure and re-dissolve the purified ionic liquid in a deuterated solvent for NMR analysis.
-
Optimizing Spectrometer Parameters
Poor magnetic field homogeneity across the sample is a common instrumental reason for broad peaks.[1][2][4]
Causality:
The NMR frequency of a nucleus is directly proportional to the magnetic field it experiences. If the magnetic field is not uniform (inhomogeneous) across the entire sample volume, nuclei of the same type will resonate at slightly different frequencies, leading to a broadened signal. The shimming process adjusts currents in coils around the sample to improve the homogeneity of the magnetic field.
Troubleshooting Protocol:
-
Proper Shimming:
-
Step 1: Ensure your NMR tube is clean and free of any solid particles.[4][13]
-
Step 2: Use an appropriate sample volume (typically 0.6-0.7 mL for a standard 5 mm tube).
-
Step 3: Before acquiring your spectrum, perform a thorough shimming procedure. For viscous samples, it may be beneficial to use a gradient-shimming routine if available.[5]
-
Step 4: After automated shimming, manually adjust the Z1 and Z2 shims to minimize the linewidth of a prominent solvent or reference peak.
-
Investigating Molecular Aggregation and Chemical Exchange
Ionic liquids with long alkyl chains, such as [OMIM][PF6], can form aggregates or micelles, especially in certain solvents or at specific concentrations.[5] This can lead to line broadening due to the different chemical environments and slower tumbling of the aggregated species.
Causality:
When molecules or ions exist in multiple states (e.g., as free ions and as part of an aggregate) and are exchanging between these states at a rate comparable to the NMR timescale, the resulting NMR signal can be a broadened average of the signals from the individual states.[7]
Troubleshooting Protocol:
-
Concentration-Dependent Studies:
-
Step 1: Prepare a series of samples with varying concentrations of [OMIM][PF6].
-
Step 2: Acquire NMR spectra for each sample.
-
Step 3: Analyze the chemical shifts and linewidths as a function of concentration. Abrupt changes may indicate the formation of aggregates.
-
-
Pulsed-Field Gradient (PFG) NMR:
Visualizing the Troubleshooting Workflow
Caption: A flowchart for troubleshooting broad NMR signals.
References
-
TutorChase. (n.d.). Why might an NMR spectrum show broad peaks? Retrieved from [Link]
-
Chemistry For Everyone. (2023, July 21). What Causes NMR Peak Broadening? [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 4.1: Obtaining and Interpreting NMR Spectra. Retrieved from [Link]
-
Reddit. (2023, October 3). NMR Peak Broadening. r/Chempros. Retrieved from [Link]
-
Paruzzo, F. M., et al. (2020). A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials. Applied Sciences, 10(16), 5583. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, March 7). 1H NMR Broad peaks. Retrieved from [Link]
-
Saielli, G. (2020). Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures. Magnetochemistry, 6(2), 20. Retrieved from [Link]
-
Filippov, A., et al. (2024). NMR study of nitrate ionic liquids confined between micrometer-spaced surfaces. Magnetic Resonance, 5(2), 101-118. Retrieved from [Link]
-
Heckman, N. L., Wohl, M. M., & Duffy, J. D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1), 9-19. Retrieved from [Link]
- Damodaran, K. (2016). Recent NMR Studies of Ionic Liquids. In Annual Reports on NMR Spectroscopy (Vol. 88, pp. 215-241). Elsevier.
-
Zgonnik, V., et al. (2017). NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals. Molecules, 22(12), 2235. Retrieved from [Link]
-
Cha, S., et al. (2015). Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy. Physical Chemistry Chemical Physics, 17(10), 6612-6621. Retrieved from [Link]
-
Valiullin, R., et al. (2020). Temperature dependence of 1H NMR chemical shifts and diffusivity of confined ethylammonium nitrate ionic liquid. Magnetic Resonance Imaging, 74, 55-61. Retrieved from [Link]
-
Reddit. (2022, November 15). Quadrupolar relaxation in NMR. r/Chempros. Retrieved from [Link]
-
Suslick, K. S. (2012). Paramagnetic NMR. University of Illinois at Urbana-Champaign. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 2). Quadrupolar Coupling. Retrieved from [Link]
-
Volkov, V. Y., et al. (2014). Molecular and Ionic Diffusion in Ion Exchange Membranes and Biological Systems (Cells and Proteins) Studied by NMR. Membranes, 4(3), 515-559. Retrieved from [Link]
- Ho, T. D., et al. (2014). Ionic Liquids in Sample Preparation. Comprehensive Analytical Chemistry, 65, 319-351.
-
Rizzuto, F. J., et al. (2020). A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin-Crossover Coordination Complexes and Metal-Organic Cages. Angewandte Chemie International Edition, 59(44), 19344-19353. Retrieved from [Link]
-
Giammanco, C. H., et al. (2019). Thermal Stability of Ionic Liquids: Effect of Metals. Materials, 12(15), 2375. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, August 20). Symmetry and NMR linewidths of quadrupolar nuclei. Retrieved from [Link]
-
Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Kärger, J., et al. (2012). 15N NMR studies provide insights into physico-chemical properties of room-temperature ionic liquids. Physical Chemistry Chemical Physics, 14(15), 5174-5178. Retrieved from [Link]
-
Cipcigan, F. S., et al. (2020). Quadrupolar NMR relaxation as a local probe of collective dynamics in aqueous alkaline and alkaline-earth chloride solutions. The Journal of Chemical Physics, 152(18), 184501. Retrieved from [Link]
-
Kim, D., et al. (2013). Anion exchange in ionic liquid mixtures. Physical Chemistry Chemical Physics, 15(31), 12895-12900. Retrieved from [Link]
-
Wikipedia. (n.d.). Paramagnetic nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Chemistry For Everyone. (2023, June 19). How Do Paramagnetic Substances Affect NMR? [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra (in d6-DMSO) of initial [bmim][PF6]. Retrieved from [Link]
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Technical Support Center: Process Improvements for Safe Handling and Storage of 1-Octyl-3-methylimidazolium Hexafluorophosphate (OMIM-PF6)
Welcome to the technical support center for the safe handling and storage of 1-octyl-3-methylimidazolium hexafluorophosphate (OMIM-PF6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during experimentation. Our focus is on ensuring both personal safety and the integrity of your research by understanding the "why" behind each procedural step.
Section 1: Foundational Knowledge & Core Safety Principles
Before addressing specific troubleshooting scenarios, it is crucial to understand the fundamental properties of OMIM-PF6 that dictate its handling and storage requirements. OMIM-PF6 is an ionic liquid, a salt that is liquid at or near room temperature.[1][2][3] While its negligible vapor pressure reduces the risk of inhalation compared to volatile organic solvents, it presents its own set of handling challenges.[4]
Key Chemical Characteristics of OMIM-PF6
| Property | Value/Characteristic | Implication for Handling and Storage |
| Molecular Formula | C12H23F6N2P | - |
| Molecular Weight | 340.29 g/mol | - |
| Density | ~1.24 g/cm³ (at 24°C) | Spills will not readily evaporate and may be denser than some aqueous solutions. |
| Melting Point | -74 to -40 °C | Will be in a liquid state under all standard laboratory conditions. |
| Thermal Stability | Stable up to high temperatures (e.g., [Bmim][PF6] is stable up to 610 K) | Suitable for a range of reaction temperatures, but decomposition at very high temperatures can release hazardous gases.[5][6] |
| Water Solubility | Limited, but hydrolysis can occur | The hexafluorophosphate ([PF6]⁻) anion can slowly decompose in the presence of water to form hazardous hydrogen fluoride (HF).[7][8] |
| Chemical Incompatibilities | Strong oxidizing agents, strong acids, moisture | Must be stored away from these substances to prevent vigorous reactions or decomposition.[9][10] |
The "Why": Understanding the Hydrolysis Risk
The primary chemical hazard associated with OMIM-PF6, and indeed many hexafluorophosphate-based ionic liquids, is its susceptibility to hydrolysis. The [PF6]⁻ anion can react with water, especially in the presence of acid or at elevated temperatures, to produce highly corrosive and toxic hydrogen fluoride (HF) gas.[5][11][12] This reaction underscores the critical importance of maintaining a dry, inert atmosphere during storage and handling.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems and questions that may arise during the use of OMIM-PF6.
Handling & Personal Protective Equipment (PPE)
Q1: What is the minimum required PPE when working with OMIM-PF6?
A1: Due to the risk of skin and eye irritation, appropriate PPE is mandatory.[13][14] The minimum required PPE includes:
-
Eye Protection: Chemical safety goggles with side shields or a face shield.[14][15]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or PVC. It is crucial to check the glove manufacturer's compatibility chart. Always inspect gloves before use and use proper removal technique to avoid skin contact.[13][14]
-
Body Protection: A lab coat is standard. For larger quantities or situations with a high risk of splashing, a chemical-resistant apron or full-body suit should be considered.[15][16]
Causality Insight: OMIM-PF6 can cause skin irritation and serious eye irritation.[13][17] The use of comprehensive PPE is not just a precaution but a necessary barrier to prevent direct contact and potential chemical burns or allergic reactions.
Q2: I've noticed a faint, sharp odor when working with an older bottle of OMIM-PF6. What could this be?
A2: A sharp, acidic odor is a strong indicator of decomposition, likely due to the formation of hydrogen fluoride (HF) from the hydrolysis of the [PF6]⁻ anion.[5][12] This suggests that the ionic liquid has been exposed to moisture.
Troubleshooting Steps:
-
Immediately ensure the work is being performed in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including respiratory protection if the odor is strong.
-
Carefully check the seal on the container. If it is compromised, the material should be considered for disposal.
-
Test the pH of the ionic liquid if possible (using a pH strip compatible with non-aqueous liquids). An acidic pH would support the presence of HF.
-
If the material is deemed unusable, follow your institution's hazardous waste disposal guidelines for halogenated organic compounds and acidic waste.
Storage & Stability
Q3: What are the ideal storage conditions for OMIM-PF6 to ensure its long-term stability?
A3: To prevent degradation, OMIM-PF6 must be stored with the following conditions in mind:
-
Atmosphere: Store under an inert gas atmosphere (e.g., argon or nitrogen).[7] This displaces air and, more importantly, moisture.
-
Temperature: Store in a cool, dry, and well-ventilated place.[9][13] Some suppliers recommend refrigeration.[18]
-
Container: Keep the container tightly sealed.[9][13][14] The original container is ideal. Ensure it is properly labeled.
-
Location: Store away from incompatible materials such as strong acids and oxidizing agents.[9][10]
Causality Insight: The primary goal of these storage conditions is to prevent water from coming into contact with the ionic liquid.[8] An inert atmosphere and a tightly sealed container are the most effective barriers against moisture ingress, which is the root cause of hydrolysis and HF formation.
Q4: I accidentally left the cap off a container of OMIM-PF6 overnight in the lab. Is it still usable?
A4: The usability of the OMIM-PF6 depends on the humidity of the lab environment. It has likely absorbed some atmospheric moisture. Troubleshooting Steps:
-
Assess the Environment: If the lab has high humidity, the potential for water absorption is significant.
-
Visual Inspection: Look for any changes in color or clarity of the liquid.
-
Chemical Test: The most reliable method is to measure the water content using Karl Fischer titration. This will give you a quantitative measure of water contamination.
-
Drying Procedure: If the water content is elevated but the material has not otherwise degraded, you can attempt to dry it. This is typically done by heating the ionic liquid under a high vacuum for several hours.
-
Validation: After drying, re-measure the water content to confirm it is within an acceptable range for your experiment.
Self-Validating System: The protocol of measuring water content before and after the drying procedure creates a self-validating system. You are not assuming the drying process was effective; you are verifying it with quantitative data, ensuring the material's integrity for your experiment.
Spills & Disposal
Q5: How do I safely clean up a small spill of OMIM-PF6?
A5: Due to its low volatility, OMIM-PF6 spills will not evaporate. Prompt and correct cleanup is essential. Spill Cleanup Protocol:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Evacuate if Necessary: For large spills, or if there is a risk of reaction with other chemicals, evacuate the area.
-
Wear PPE: At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, dry sand, or commercial sorbent pads) to dike and absorb the liquid. Do NOT use combustible materials like paper towels as the primary absorbent.
-
Collect the Material: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Be mindful of the compatibility of the solvent with the surface material.
-
Dispose of Waste: All contaminated materials (absorbent, gloves, wipes) must be disposed of as hazardous waste according to your institution's guidelines.
Q6: Is OMIM-PF6 considered environmentally friendly? How should I dispose of it?
A6: While often termed "green solvents" due to their low volatility, ionic liquids like OMIM-PF6 are not necessarily benign to the environment.[19] Studies have shown that it is not readily biodegradable and can persist in the environment.[20] Furthermore, its potential toxicity to aquatic life has been documented.[21]
Disposal:
-
Never pour OMIM-PF6 down the drain.
-
It must be disposed of as hazardous chemical waste.
-
Collect waste OMIM-PF6 and any contaminated materials in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health & Safety (EHS) office for specific procedures.
References
- Carl ROTH. (n.d.). 1-Methyl-3-octyl-imidazolium-hexafluorophosphate (OMIM PF6), 25 g.
- Hampton Research. (2024, October 10). Safety Data Sheet - Ionic Liquid Screen.
- Dai, N., Zhang, F. J., Chen, J., Li, G., Deng, Y. F., & Li, S. (2009). [Biodegradation of [omim][PF6]]. Huan Jing Ke Xue, 30(2), 480-483.
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- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Pereiro, A. B., et al. (2008). Binary mixtures containing OMIM PF6: Density, speed of sound, refractive index and LLE with hexane, heptane and 2-propanol at several temperatures. Physics and Chemistry of Liquids, 46(2), 162-174.
- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet - 1-Butyl-3-methylimidazolium hexafluorophosphate.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - Ammonium hexafluorophosphate.
- Al-Akayleh, F., et al. (2023). Applications and Risk Assessments of Ionic Liquids in Chemical and Pharmaceutical Domains: An Updated Overview. ResearchGate.
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- Request PDF. (2025, August 6). Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids.
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- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
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- Iolitec. (2022, September 20). Safety Data Sheet - 1-Ethyl-3-methylimidazolium hexafluorophosphate.
- Queen's University Belfast. (n.d.). Ion Association in [bmim][PF6]/Naphthalene Mixtures: An Experimental and Computational Study.
- IoLiTec. (n.d.). 1-Methyl-3-octylimidazolium hexafluorophosphate, >99%.
- Iolitec. (2022, September 15). Safety Data Sheet - 1-Methyl-3-octylimidazolium hexafluorophosphate.
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- PubChem - NIH. (n.d.). 1-Hexyl-3-methylimidazolium hexafluorophosphate.
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- 17. 1-Hexyl-3-methylimidazolium hexafluorophosphate | C10H19F6N2P | CID 2734175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. prochemonline.com [prochemonline.com]
- 19. researchgate.net [researchgate.net]
- 20. [Biodegradation of [omim][PF6]] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of the ionic liquid [Omim]PF6 on antioxidant enzyme systems, ROS and DNA damage in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming solubility issues of reactants in 1-Methyl-3-n-octylimidazolium hexafluorophosphate
Topic: Overcoming Reactant Solubility Issues in 1-Methyl-3-n-octylimidazolium Hexafluorophosphate ([Omim][PF6]) Ticket ID: IL-SOL-882 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The [Omim][PF6] Paradox
Welcome to the Ionic Liquid Solutions Lab. You are likely here because you are facing the classic "Solvent Paradox" of 1-Methyl-3-n-octylimidazolium hexafluorophosphate ([Omim][PF6]) .
This solvent is a workhorse in green chemistry due to its hydrophobicity and wide electrochemical window. However, its physiochemical dual nature—a lipophilic octyl chain fused to a charged imidazolium core—creates a selective solubility filter. It rejects highly polar inorganic salts (due to the bulky, diffuse charge of [PF6]
This guide provides the protocols to breach these solubility barriers without compromising your reaction kinetics.
Module 1: The Diagnostic Framework
Before adding reagents, you must diagnose why your reactant is insoluble. Is it a polarity mismatch, or a viscosity-induced mass transfer limitation?
Viscosity & Temperature Profile
[Omim][PF6] is essentially "molten salt molasses" at room temperature. High viscosity (
Data Table: Viscosity (
| Temperature (°C) | Viscosity ( | Solubility Impact | Recommended Action |
| 20°C | ~380 - 450 | Critical: Diffusion limited.[1] Solids remain suspended. | Do not run reaction. Heat required.[1] |
| 40°C | ~180 - 220 | Moderate: Small organics dissolve; salts struggle.[1] | Standard operating minimum.[1] |
| 60°C | ~80 - 100 | Optimal: Viscosity drops 4x.[1] Good mass transfer. | Target Zone for most organics. |
| 80°C+ | < 50 | High Risk: [PF6] | Only use with strictly dried IL.[1] |
The Polarity Decision Matrix
Use this logic flow to select your troubleshooting protocol.
Figure 1: Diagnostic logic flow for selecting the appropriate solubility enhancement strategy based on reactant class.
Module 2: Troubleshooting Protocols
Protocol A: The "Trojan Horse" Strategy (For Inorganic Salts)
Issue: Inorganic salts (e.g., nucleophiles like azides or cyanides) are insoluble because the [PF6]
Step-by-Step Workflow:
-
Selection:
-
Molar Ratio: Add the crown ether at a 1:1 molar ratio relative to the metal salt, not the solvent.
-
Integration:
-
Add solid salt and crown ether to the [Omim][PF6] at room temperature.
-
Heat to 50°C with vigorous stirring (1000 RPM).
-
Validation: The suspension should turn clear or slightly hazy as the crown ether sequesters the metal cation, pulling the anion into the organic phase.
-
Protocol B: Co-Solvent Titration (For Polar Organics)
Issue: Highly polar substrates (sugars, amino acids) repel the lipophilic octyl chain of the IL. Solution: Introduce a "bridge solvent" that is miscible with both the IL and the reactant.
Recommended Co-Solvents:
-
Acetonitrile (MeCN): Best general purpose. Low viscosity.
-
DMSO: For very stubborn polar compounds (hard to remove later).
-
Methanol: Good, but can interfere with some catalytic cycles.
The Titration Method:
-
Baseline: Start with your reactant suspended in [Omim][PF6].
-
Titrate: Add MeCN in 5 vol% increments .
-
Observation: After each addition, vortex for 30 seconds.
-
Limit: Do not exceed 20 vol% co-solvent. Beyond this, you lose the "Ionic Liquid Effect" (the unique solvation shell that stabilizes transition states).
-
Removal: Once the reaction is complete, MeCN can be distilled off easily, leaving the product in the IL for extraction.
Protocol C: Thermal Viscosity Break (General)
Issue: Reactant appears insoluble but is actually just settling due to high Stokes drag. Solution: Heat to reduce viscosity, but manage the Hydrolysis Hazard .
Safety Critical Warning (The [PF6] Trap):
The hexafluorophosphate anion [PF6]
Safe Heating Protocol:
-
Pre-Drying: Dry [Omim][PF6] under vacuum (< 1 mbar) at 60°C for 4 hours before use.
-
Temperature Cap: Set reaction maximum to 75°C unless the system is strictly anhydrous.
-
Visual Check: If the IL turns cloudy or the flask glass looks "frosted" after use, HF generation has occurred.
Module 3: Advanced Engineering (Gas Solubility)
Issue: Gases like H
Figure 2: Mechanism of CO2-expansion. CO2 acts as a molecular lubricant, expanding the ionic lattice.
Implementation:
-
Pressurize reactor with 50 bar CO
. -
Add reactant gas (e.g., H
) to total pressure. -
The IL volume will expand by ~20-40%, transforming into a solvent with transport properties similar to organic solvents but retaining ionic character.
Frequently Asked Questions (FAQ)
Q: Can I use water to dissolve my reactant in [Omim][PF6]? A: No. [Omim][PF6] is hydrophobic. Adding water will create a biphasic system (two layers). While this is excellent for extracting products after reaction, it will not help dissolve reactants during the reaction unless you are doing interfacial catalysis.
Q: My [Omim][PF6] has turned yellow/brown. Does this affect solubility? A: Yes. Color change usually indicates imidazole impurities or degradation products. These impurities can act as unintended scavengers or catalysts. Purify the IL by passing it through a plug of activated alumina or silica (using dichloromethane as a diluent, then removing solvent).
Q: Why not just switch to [Bmim][PF6]? A: [Bmim] (butyl) is less lipophilic than [Omim] (octyl). If your reactant is non-polar (e.g., a long-chain alkene), [Omim] is actually the better solvent. Switching to [Bmim] would decrease solubility for non-polar substrates.
References
-
Viscosity & Temperature Dependence: Harris, K. R., et al. "Temperature and Pressure Dependence of the Viscosity of the Ionic Liquids 1-Methyl-3-octylimidazolium Hexafluorophosphate..."[2][3] Journal of Chemical & Engineering Data, 2008.
-
Solubility of Gases (CO2/H2): Kumelan, J., et al. "Solubility of H2 and CO in the ionic liquid [bmim][PF6]." Journal of Chemical & Engineering Data, 2006. (Note: Trends extrapolate to [Omim]).
-
Phase Transfer & Catalysis: Dupont, J., et al. "Ionic Liquid (Molten Salt) Phase Transfer Catalysis." Chemical Reviews, 2002.
-
Kamlet-Taft Parameters: Crowhurst, L., et al. "Solvent-solute interactions in ionic liquids." Physical Chemistry Chemical Physics, 2003.
-
Hydrolysis Risks of [PF6]: Swatloski, R. P., et al. "Decomposition of the hexafluorophosphate anion in ionic liquids." Green Chemistry, 2002.
Sources
Validation & Comparative
performance comparison of imidazolium vs pyridinium based ionic liquids.
Topic: Performance Comparison of Imidazolium vs. Pyridinium Based Ionic Liquids Content Type: Publish Comparison Guide
Executive Summary
In the landscape of ionic liquids (ILs), Imidazolium and Pyridinium cations represent the two most dominant structural families.[1][2] While often grouped together as aromatic, nitrogen-containing ILs, their performance profiles diverge significantly in critical applications.
-
Imidazolium-based ILs are the industry standard for high conductivity, low viscosity, and thermal stability , making them the superior choice for electrolytes and high-temperature solvents.
-
Pyridinium-based ILs are increasingly favored for biodegradability, specific extraction selectivity (e.g., desulfurization), and cost-efficiency , offering a greener alternative where transport properties are secondary to environmental fate.
This guide provides a data-driven comparison to assist researchers in selecting the optimal cation for drug development, synthesis, and electrochemical applications.
Physicochemical Performance Comparison
The choice between an imidazolium and a pyridinium core fundamentally alters the physicochemical landscape of the solvent.
Thermal Stability
Imidazolium cations generally exhibit superior thermal stability compared to pyridinium analogues.[3] The C2 proton in the imidazolium ring is acidic, but the aromatic resonance energy of the 1,3-dialkylimidazolium system provides robust resistance to thermal degradation up to 300–350°C (depending on the anion). Pyridinium ILs typically degrade at slightly lower temperatures due to the susceptibility of the ring to nucleophilic attack and ring-opening at elevated temperatures.
Viscosity & Conductivity (Transport Properties)
Viscosity is the critical differentiator. Pyridinium ILs are consistently more viscous than their imidazolium counterparts with the same anion and alkyl chain length.
-
Mechanism: The planar pyridinium ring facilitates efficient
- stacking, creating ordered domains that resist flow. Imidazolium rings, while also planar, have a more distributed charge and steric bulk (especially with C2 substitution) that disrupts this stacking. -
Impact: Higher viscosity in pyridinium ILs leads to lower ionic conductivity, making them less ideal for battery electrolytes but potentially advantageous for stationary phases in chromatography.
Table 1: Comparative Physicochemical Data (Standard [NTf2] Anion)
| Parameter | Imidazolium ([C | Pyridinium ([C | Performance Verdict |
| Viscosity ( | ~52 cP | ~68 cP | Imidazolium flows better (approx. 25% lower viscosity). |
| Conductivity ( | ~3.9 mS/cm | ~2.2 mS/cm | Imidazolium offers ~75% higher conductivity. |
| Thermal Stability ( | ~440°C | ~390°C | Imidazolium is more thermally robust. |
| Density ( | 1.44 g/cm³ | 1.45 g/cm³ | Comparable. |
| Electrochemical Window | ~4.3 V | ~4.0 V | Imidazolium has a wider stability window (anion dependent). |
Biological & Environmental Profile[4][5]
For pharmaceutical and environmental applications, the narrative shifts.[4] Pyridinium ILs are often designed to be the "greener" alternative.
Cytotoxicity & Toxicity
Both classes exhibit the "side-chain effect": toxicity increases as the alkyl chain length increases (lipophilicity increases membrane permeability). However, the pyridinium core is generally considered to have a more favorable toxicity profile, particularly when functionalized with ester groups.
-
Imidazolium: High resistance to metabolic breakdown leads to accumulation. Long-chain imidazoliums are potent cytotoxins (comparable to cationic surfactants).
-
Pyridinium: The ring is more susceptible to enzymatic cleavage, especially in soil bacteria, reducing persistence.
Biodegradability
This is the strongest differentiator. The imidazolium ring is notoriously recalcitrant to biodegradation.
-
Imidazolium: < 10% biodegradation in 28-day CO2 evolution tests (OECD 301).
-
Pyridinium: Can achieve > 60% biodegradation (classified as "readily biodegradable") if the side chain contains functional groups like esters or amides that facilitate enzymatic attack.
Decision Logic & Selection Strategy
Use the following logic flow to determine the appropriate cation for your application.
Figure 1: Decision matrix for selecting between Imidazolium and Pyridinium cations based on critical performance parameters.
Experimental Protocols: Synthesis & Purification
To ensure reproducibility, the following protocols describe the synthesis of the chloride salts ([BMIM][Cl] and [BPy][Cl]). These salts serve as the precursors for all other anion exchanges (e.g., to [NTf2], [BF4]).
Protocol A: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl])
Objective: High-yield synthesis of the hydrophilic precursor.
-
Reagents:
-
1-Methylimidazole (freshly distilled from KOH).
-
1-Chlorobutane (1.1 equivalents).
-
Acetonitrile (Solvent).[5]
-
-
Procedure:
-
Setup: Flame-dried 3-neck round-bottom flask under Nitrogen atmosphere.
-
Reaction: Dissolve 1-methylimidazole in minimal acetonitrile. Add 1-chlorobutane dropwise at 0°C to prevent exotherms.
-
Reflux: Heat to 80°C (reflux) for 48 hours. The solution will darken slightly.
-
Crystallization: Cool to room temperature. [BMIM][Cl] is a solid at RT (mp ~65°C) but often supercools into a viscous oil. Add a seed crystal or scratch the glass to induce crystallization.
-
Washing: Wash the resulting solid 3x with cold ethyl acetate (to remove unreacted starting materials).
-
-
Purification (Self-Validating Step):
-
Dissolve product in dry dichloromethane.
-
Add activated charcoal and stir for 12 hours (removes color impurities). Filter through Celite.
-
Validation: 1H NMR (DMSO-d6) must show disappearance of the N-CH3 peak of the starting imidazole (approx 3.6 ppm) and appearance of the diagnostic C2-H proton downfield (>9.0 ppm).
-
Protocol B: Synthesis of N-Butylpyridinium Chloride ([BPy][Cl])
Objective: Synthesis of the pyridinium analogue.
-
Reagents:
-
Pyridine (anhydrous).
-
1-Chlorobutane (1.2 equivalents).
-
-
Procedure:
-
Reaction: Mix Pyridine and 1-Chlorobutane neat (no solvent required if reagents are dry) in a pressure tube or sealed heavy-wall flask.
-
Heating: Heat to 100-110°C for 24 hours. Note: Pyridinium synthesis requires higher activation energy (heat) than imidazolium due to the lower nucleophilicity of pyridine compared to 1-methylimidazole.
-
Precipitation: Cool to 0°C. [BPy][Cl] will precipitate as a white solid.
-
Washing: Decant supernatant. Wash solid 3x with anhydrous diethyl ether or hexane.
-
-
Drying:
-
Dry under high vacuum (0.1 mbar) at 60°C for 24 hours to remove trace solvents and moisture.
-
Figure 2: Comparative synthesis workflow. Note the higher temperature requirement for Pyridinium synthesis.
References
-
Thermal Stability & Viscosity
-
Comparison of Electronic and Physicochemical Properties between Imidazolium-Based and Pyridinium-Based Ionic Liquids. J. Phys. Chem. B 2018, 122, 26, 6771–6780. Link
-
-
Biodegradability
-
Biodegradability of imidazolium and pyridinium ionic liquids by an activated sludge microbial community. Biodegradation 18, 481–493 (2007). Link
-
-
Synthesis Protocols
-
Toxicity Profiles
-
Ester-Functionalized Imidazolium- and Pyridinium-Based Ionic Liquids: Design, Synthesis and Cytotoxicity Evaluation. Biointerface Research in Applied Chemistry, 2022. Link
-
-
CO2 Capture
-
Experimental and Computational Evaluation of 1,2,4-Triazolium-Based Ionic Liquids for Carbon Dioxide Capture. Molecules 2021, 26(16), 4989. Link
-
Sources
- 1. Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains [mdpi.com]
- 2. permegear.com [permegear.com]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
confirming the purity of synthesized 1-Methyl-3-n-octylimidazolium hexafluorophosphate
Protocol: Purity Validation of 1-Methyl-3-n-octylimidazolium Hexafluorophosphate ( )
Executive Summary: The "Designer Solvent" Trap
1-Methyl-3-n-octylimidazolium hexafluorophosphate (
Why Purity Matters:
-
Viscosity: Traces of
(>500 ppm) can increase viscosity by coordinating strongly with the imidazolium cation, disrupting the Van der Waals network. -
Electrochemical Window: Halides oxidize readily, shrinking the electrochemical stability window.
-
Toxicity: Unreacted 1-methylimidazole is cytotoxic, compromising biological applications.
This guide compares the three pillars of validation—Spectroscopy, Chromatography, and Physical Analysis—to establish a self-validating purity protocol.
The Impurity Landscape
Before selecting a method, you must identify the target.
| Impurity Type | Source | Consequence | Detection Limit Required |
| Halides ( | Incomplete metathesis of | Increased viscosity, corrosion, electrochemical noise | < 50 ppm (High Grade) |
| Water ( | Atmospheric absorption, wet solvents | Hydrolysis of | < 100 ppm |
| Organic Precursors | 1-Methylimidazole, 1-Chlorooctane | Toxicity, side-reactions | < 1 mol% |
| Acid ( | Hydrolysis of | Glass etching, extreme toxicity | pH check / |
Method A: NMR Spectroscopy (Structural Validation)
Verdict: The standard for organic impurities, but poor for inorganic halides.
Nuclear Magnetic Resonance (NMR) is the first line of defense. It confirms the cation structure and detects unreacted organic starting materials.
Experimental Protocol
-
Solvent Selection: Use DMSO-
or Acetonitrile- .-
Expert Insight: Avoid
if checking for trace 1-methylimidazole, as peak overlap can occur. DMSO- separates the acidic C2-H proton significantly.
-
-
Concentration: 10–20 mg of IL in 0.6 mL solvent.
-
Acquisition: Standard
(16 scans min) and (to confirm anion stability).
Diagnostic Peaks (in DMSO- )
- 8.4 - 9.0 ppm (s, 1H): The acidic C2 proton between the nitrogens. Note: This peak shifts significantly with concentration and water content.
- 3.85 ppm (s, 3H): N-Methyl group.
- 4.15 ppm (t, 2H): N-Methylene group (start of octyl chain).
- 0.85 ppm (t, 3H): Terminal methyl of octyl chain.
Red Flags:
-
Extra Singlet ~7.5 ppm: Residual 1-methylimidazole.
-
Integration Mismatch: If the octyl chain integration is high relative to the imidazolium ring, you may have residual 1-chlorooctane.
Method B: Halide Analysis (The Critical Check)
Verdict: Ion Chromatography (IC) is the Gold Standard. Silver Nitrate (
Comparison: vs. Ion Chromatography
| Feature | Silver Nitrate (Turbidimetry) | Ion Chromatography (IC) |
| Mechanism | Precipitation of | Anion exchange separation |
| Detection Limit | ~10–50 ppm (Visual) | < 1 ppm (Quantitative) |
| Cost | Negligible | High (Instrument required) |
| False Positives | High (Carbonates/Sulfates precipitate) | Low |
Protocol: The "Silver Nitrate Limit Test" (Field Method)
Use this during the washing phase of synthesis.
-
Take 1 mL of the aqueous wash phase (supernatant).
-
Add 2 drops of dilute
(Nitric Acid). Crucial: Acidification prevents false positives from silver carbonate or oxide. -
Add 2 drops of 0.1 M
. -
Observation:
-
Clear:
< 10 ppm.[1] -
Opalescent/Cloudy:
> 10 ppm (Keep washing).
-
Protocol: Ion Chromatography (Validation Method)
Required for publication-grade purity.
-
Column: Anion exchange column (e.g., Dionex IonPac AS20) capable of resolving hydrophobic anions.
-
Eluent: KOH gradient or Carbonate/Bicarbonate.
-
Sample Prep: Dissolve 100 mg
in 10 mL Acetonitrile/Water (50:50).-
Expert Insight: Pure water will not dissolve the hydrophobic IL, leading to column fouling. You must use a miscible organic modifier.
-
Method C: Water Content (Karl Fischer)
Verdict: Mandatory. No other method is sensitive enough.
Since
Experimental Protocol
-
Method: Coulometric Karl Fischer Titration (preferred for <1% water).
-
Anolyte: Use a specialized solution for oils/hydrophobic chemicals (e.g., Hydranal-Coulomat Oil).
-
Alternative: Add Chloroform or 1-Octanol to the vessel to ensure the IL dissolves completely. If the IL forms a biphasic droplet at the bottom, the water inside it will not be titrated.
-
-
Injection: Inject 0.5–1.0 g of IL via syringe.
-
Target: < 100 ppm for electrochemical grade; < 500 ppm for general synthesis.
Decision Matrix: The Validation Workflow
This diagram outlines the logical flow for purifying and validating
Figure 1: Logical workflow for the purification and validation of hydrophobic ionic liquids.
Summary of Specifications (The "Gold Standard")
To claim "High Purity" in a publication or certificate of analysis, your
| Parameter | Method | Specification |
| Appearance | Visual | Clear, colorless viscous liquid |
| Structure | Matches reference; no imidazole peaks | |
| Halides ( | Ion Chromatography | < 10 ppm |
| Water | Karl Fischer (Coulometric) | < 50 ppm (Electrochem) / < 200 ppm (Synthesis) |
| Cation Purity | HPLC / NMR | > 99.5% |
References
-
Synthesis and General Properties
- Huddleston, J. G., et al. (2001).
-
Halide Impurity Effects & Detection
- Seddon, K. R., Stark, A., & Torres, M. J. (2000). "Influence of chloride, water, and organic impurities on the physical properties of ionic liquids." Pure and Applied Chemistry.
-
Ion Chromatography Protocols
- Villagrán, C., et al. (2006).
-
NMR Chemical Shifts of Impurities
- Fulmer, G. R., et al. (2010).
validating the "greenness" of synthesis routes for 1-Methyl-3-n-octylimidazolium hexafluorophosphate
Validating the "Greenness" of Synthesis Routes for 1-Methyl-3-n-octylimidazolium Hexafluorophosphate ( )
Executive Summary
1-Methyl-3-n-octylimidazolium hexafluorophosphate (
This guide objectively compares three synthesis routes: Conventional Thermal , Microwave-Assisted (MW) , and Ultrasound-Assisted (US) . We validate these methods against Green Chemistry principles (Atom Economy, E-Factor, Energy Efficiency) and provide actionable protocols for the most efficient pathways.
Part 1: The Synthesis Pathways
The synthesis of
Diagram 1: Synthesis Logic & Divergence
This diagram visualizes where the "Green" methodologies diverge from the conventional route.
Figure 1: Comparative workflow of synthesis routes. Note that while Step 1 can be optimized for energy/solvents, Step 2 (Metathesis) inherently limits Atom Economy due to salt waste.
Part 2: Comparative Protocols
Route A: The Baseline (Conventional Thermal)
Status: Obsolete for Green Chemistry applications.
-
Method: Reflux 1-methylimidazole and 1-chlorooctane in acetonitrile or toluene for 24–48 hours at 80°C.
-
The Flaw: High Volatile Organic Compound (VOC) usage; poor energy efficiency (long heating); moderate yields (~70-80%).
-
Validation Verdict: FAIL . High E-factor due to solvent waste.
Route B: Microwave-Assisted (The "Green" Standard)
Status: Recommended for High Throughput & Energy Efficiency. This method utilizes the high ionic conductivity of the intermediate to generate internal heat, driving the reaction to completion in minutes without external solvents.
Protocol:
-
Reagents: Mix 1-methylimidazole (10 mmol) and 1-bromooctane (11 mmol, slight excess) in a heavy-walled glass tube.
-
Irradiation: Place in a microwave reactor (e.g., Monowave or modified domestic).
-
Cycle: Irradiate at 150W for 30 seconds. Pause for 30 seconds (to avoid overheating/degradation). Repeat for 10–15 minutes total.
-
Target Temp: Maintain internal temp < 100°C to prevent discoloration (decomposition).
-
-
Workup (Step 1): Wash the resulting viscous liquid with ethyl acetate (
mL) to remove unreacted starting materials. Dry under vacuum.[1] Yield: ~92–95% .[2] -
Metathesis (Step 2): Dissolve
in distilled water. Add equimolar (dissolved in water) dropwise with stirring for 2 hours at room temperature. -
Separation: A hydrophobic layer (
) separates from the aqueous phase. Decant water.[1] -
Purification: Wash the IL layer with water until the washings are neutral and halide-free (see Part 4).
Route C: Ultrasound-Assisted (The Low-Temp Alternative)
Status: Recommended for Temperature-Sensitive Precursors. Ultrasound creates acoustic cavitation, generating microscopic hot spots that drive the reaction without bulk heating.
Protocol:
-
Reagents: Mix 1-methylimidazole and 1-bromooctane (1:1.1 molar ratio) in a flask. No solvent.[3]
-
Sonication: Place the flask in an ultrasonic bath (e.g., 40 kHz, 150W).
-
Duration: Sonicate for 2–5 hours.
-
Temp Control: Maintain bath water at 30–40°C.
-
-
Observation: The mixture turns from clear/biphasic to a viscous, homogenous yellow liquid.
-
Workup: Identical to Route B (Ethyl acetate wash
Metathesis).
Part 3: Comparative Validation (Data & Metrics)
To scientifically validate the "greenness," we must look beyond the lack of solvent and analyze the Reaction Mass Efficiency (RME) and Energy consumption .
Table 1: Performance Comparison
| Metric | Conventional (Reflux) | Microwave-Assisted (MW) | Ultrasound-Assisted (US) |
| Reaction Time | 24 – 48 Hours | 10 – 15 Minutes | 2 – 5 Hours |
| Solvent Use (Step 1) | High (Acetonitrile/Toluene) | None (Neat) | None (Neat) |
| Energy Input | High (Prolonged heating) | Low (Short burst) | Low (Ambient/Cavitation) |
| Yield (Step 1) | 75 – 82% | 92 – 96% | 90 – 98% |
| Atom Economy (Step 2) | ~65% (Loss due to KX salt) | ~65% (Inherent limit) | ~65% (Inherent limit) |
| Scalability | High | Low/Medium (Penetration depth) | Medium |
The Atom Economy (AE) Reality Check
While MW and US routes improve Step 1, Step 2 (Metathesis) ruins the Atom Economy .
-
MW of
: ~340 g/mol [4] -
MW of Waste (
): ~119 g/mol -
% Atom Economy =
Insight: To be truly green, researchers should explore one-pot syntheses or halide-free alkylating agents (e.g., alkyl sulfates), though these often have lower yields or higher toxicity.
Part 4: Quality Control & Self-Validating Systems
For drug development, "green" cannot compromise purity. Impurities in ILs (water, halides) drastically alter viscosity and toxicity.
Diagram 2: The Validation Loop
This workflow ensures the synthesized product meets pharmaceutical standards.
Figure 2: Quality Control Decision Tree. The Silver Nitrate test is the critical "Go/No-Go" checkpoint for halide removal.
Critical Validation Protocols
-
Halide Validation (The
Test):-
Why: Halide impurities (
, ) increase viscosity and can poison catalysts in downstream drug synthesis. -
Protocol: Take 1 mL of the wash water from Step 6. Add 2 drops of 0.1M
. -
Pass Criteria: Solution remains perfectly clear.
-
Fail Criteria: Any turbidity or white precipitate (
) requires further washing.
-
-
Water Content (Karl Fischer):
- is hydrophobic but hygroscopic.
-
Target: < 500 ppm water.
-
Removal: Dry under high vacuum (0.1 mbar) at 60–70°C for at least 4 hours.
-
Structural Integrity (NMR):
-
Verify the absence of the N-methyl resonance of the starting material (1-methylimidazole) to ensure complete conversion.
-
References
-
Review of Green Synthesis Methods: Mallakpour, S., & Dinari, M. (2012). Ionic Liquids as Green Solvents: Progress and Prospects. In Green Solvents II. Springer. Link
-
Microwave Synthesis of ILs: Varma, R. S., & Namboodiri, V. V. (2001). Solvent-free preparation of ionic liquids using a household microwave oven. Pure and Applied Chemistry, 73(8), 1309-1313. Link
-
Ultrasound-Assisted Synthesis: Lévêque, J. M., et al. (2002). An efficient, new and eco-friendly method for the synthesis of ionic liquids under ultrasonic irradiation. Green Chemistry, 4(3), 357-360. Link
-
Impurity Effects on Properties: Seddon, K. R., Stark, A., & Torres, M. J. (2000). Influence of chloride, water, and organic impurities on the physical properties of ionic liquids. Pure and Applied Chemistry, 72(12), 2275-2287. Link
-
Physical Properties Data (Viscosity/Density): Carl Roth Technical Data Sheet for 1-Methyl-3-octyl-imidazolium-hexafluorophosphate. Link
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1-Methyl-3-octyl-imidazolium-hexafluorophosphate (OMIM PF6), 25 g, CAS No. 304680-36-2 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Methyl-3-n-octylimidazolium Hexafluorophosphate ([OMIM][PF6])
As researchers and scientists, our work extends beyond the bench; it encompasses a responsibility for the entire lifecycle of the chemicals we use, from procurement to disposal. 1-Methyl-3-n-octylimidazolium hexafluorophosphate ([OMIM][PF6]), a common room-temperature ionic liquid, is valued for its unique properties. However, its disposal requires a meticulous and informed approach to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of [OMIM][PF6], grounded in established safety principles and regulatory compliance.
Understanding the Imperative: Hazard Profile of [OMIM][PF6]
The disposal protocol for any chemical is dictated by its hazard profile. [OMIM][PF6] is classified as a hazardous substance, primarily due to its irritant properties and potential environmental toxicity.[1][2] Understanding these risks is fundamental to appreciating the necessity of the stringent procedures that follow.
Key Hazards Associated with [OMIM][PF6]:
-
Skin and Eye Irritation: Direct contact can cause serious skin and eye irritation.[1][2][3] Prolonged exposure may lead to more severe damage.[4]
-
Respiratory Irritation: Inhalation of mists or vapors can irritate the respiratory system.[1][2]
-
Environmental Toxicity: While ionic liquids are often touted for their low vapor pressure, this does not render them environmentally benign.[5] [OMIM][PF6] can be toxic to microorganisms in soil and aquatic environments.[6] Its persistence and poor biodegradability mean that release into the environment must be strictly avoided.[5][7]
-
Thermal Decomposition Hazards: In the event of a fire, [OMIM][PF6] can decompose to produce highly toxic and corrosive fumes, including hydrogen fluoride (HF), carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[1][8]
| Hazard Classification | Description | Primary Routes of Exposure |
| Skin Irritation | Causes skin irritation upon contact.[2] | Dermal |
| Eye Irritation | Causes serious eye irritation.[2] | Ocular |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a mist or vapor.[1] | Inhalation |
| Acute Toxicity | May be harmful if swallowed.[1] | Ingestion |
| Environmental Hazard | Toxic to aquatic life and soil microorganisms.[5][6] | Environmental Release |
Pre-Disposal Protocol: Safe Handling and Segregation of Waste
Proper disposal begins long before the waste contractor arrives. It starts with systematic collection and storage in the laboratory.
Step 1: Designate a Hazardous Waste Container
-
Select a sturdy, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must have a secure, tight-fitting lid.
-
Never use a container that previously held an incompatible chemical, particularly strong oxidizing agents.[9]
-
Ensure the container is clearly labeled as "Hazardous Waste" before any waste is added.
Step 2: Personal Protective Equipment (PPE)
-
Before handling [OMIM][PF6] waste, always wear appropriate PPE. This is non-negotiable.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Check for leaks or tears before use.[10]
-
Eye Protection: Safety glasses with side shields or chemical goggles are required to protect against splashes.[4]
-
Lab Coat: A lab coat protects your skin and personal clothing from contamination.
Step 3: Waste Collection
-
Collect all waste [OMIM][PF6], including residues and solutions, directly into your designated hazardous waste container.
-
Do not mix [OMIM][PF6] with other waste streams unless you have confirmed their compatibility.[11] Incompatible materials can lead to dangerous chemical reactions.
-
Keep the waste container closed at all times, except when adding waste.[11] This prevents the release of any potential vapors and protects the contents from contamination.
Step 4: Handling Contaminated Materials
-
Any materials that come into direct contact with [OMIM][PF6] must be treated as hazardous waste. This includes:
-
Pipette tips
-
Wipes or absorbent pads used for cleaning minor drips
-
Contaminated gloves or other disposable PPE
-
-
Place these items in a sealed, labeled bag or a dedicated solid hazardous waste container.
Spill and Emergency Procedures
Accidents can happen. A clear, pre-defined emergency plan is critical.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing your full PPE, absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.[12]
-
Carefully collect the contaminated absorbent material and place it into your designated hazardous waste container.
-
Clean the spill area with soap and water, collecting the cleaning water and residue for disposal as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) office or emergency response team.
-
Prevent entry into the contaminated area.
-
The Final Step: Professional Disposal
[OMIM][PF6] is not suitable for drain or trash disposal.[7][8] It must be disposed of through a licensed and approved hazardous waste contractor.
Step 1: Proper Labeling
-
Your institution's EHS department will provide specific guidelines for labeling. Generally, a hazardous waste tag must be securely attached to the container.[11]
-
The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "1-Methyl-3-n-octylimidazolium Hexafluorophosphate"
-
The approximate concentration and quantity
-
Any associated hazards (e.g., "Irritant")
-
The date accumulation started
-
Step 2: Storage Pending Pickup
-
Store the sealed and labeled waste container in a designated, secure area, such as a satellite accumulation area or a main hazardous waste storage room.
-
The storage area should be cool, dry, and well-ventilated.[9]
-
Ensure the container is stored away from incompatible materials.[13]
Step 3: Arranging Disposal
-
Contact your institution's EHS office to schedule a pickup for your hazardous waste. They will handle the logistics with the certified waste disposal company. The contractor will then transport the waste for final disposal, which is typically high-temperature incineration at a specialized facility.
Step 4: Empty Container Disposal
-
An "empty" container that held [OMIM][PF6] is not truly empty; it contains hazardous residue.
-
The first rinse of the container with a suitable solvent (e.g., isopropanol or ethanol) must be collected and disposed of as hazardous waste.[14]
-
After a thorough triple-rinsing procedure (with the first rinse collected as hazardous waste), the defaced container may be discarded with regular trash or recycled, depending on local regulations.[14] Always confirm this procedure with your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of [OMIM][PF6].
Caption: Decision workflow for the safe disposal of [OMIM][PF6].
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of 1-Methyl-3-n-octylimidazolium hexafluorophosphate is a critical responsibility for every laboratory professional. By adhering to these protocols—understanding the hazards, using correct handling and storage procedures, and partnering with certified disposal professionals—we uphold our commitment to a safe working environment and the preservation of our ecosystem. This diligence is the hallmark of scientific integrity and responsible research.
References
-
New York State Department of Environmental Conservation. Managing and Disposing of Household Hazardous Waste.[Link]
-
Cole-Parmer. Material Safety Data Sheet - 1-Hexyl-3-Methylimidazolium Bromide.[Link]
-
Carl ROTH. Safety Data Sheet: 1-Butyl-3-methylimidazolium hexafluorophosphate.[Link]
-
Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide.[Link]
-
National Center for Biotechnology Information. Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system.[Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. Chemical Waste.[Link]
-
ResearchGate. Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids...[Link]
-
National Center for Biotechnology Information. Ionic Liquids Toxicity—Benefits and Threats.[Link]
-
PubMed. Evaluating toxicity of 1-octyl-3-methylimidazolium hexafluorophosphate to microorganisms in soil.[Link]
-
ScienceDirect. The kinetics of thermal decomposition of 1-butyl-3-methylimidazolium hexafluorophosphate.[Link]
-
U.S. Environmental Protection Agency. Frequent Questions Related to Hazardous Waste Recycling...[Link]
-
ResearchGate. Ionic Liquid 1-Octyl-3-methylimidazolium Hexafluorophosphate as a Solvent for Extraction...[Link]
-
MDPI. Synergistic Effects of 1-Octyl-3-Methylimidazolium Hexafluorophosphate and Cellulose Nanocrystals...[Link]
-
ResearchGate. The Kinetics of Thermal Decomposition of 1-Butyl-3-methylimidazolium Hexafluorophosphate.[Link]
-
MDPI. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids...[Link]
-
Nipissing University. Hazardous Materials Disposal Guide.[Link]
-
Carl ROTH. 1-Methyl-3-octyl-imidazolium-hexafluorophosphate (OMIM PF6).[Link]
Sources
- 1. iolitec.de [iolitec.de]
- 2. fishersci.com [fishersci.com]
- 3. 1-Methyl-3-octyl-imidazolium-hexafluorophosphate (OMIM PF6), 25 g, CAS No. 304680-36-2 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Netherlands [carlroth.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Ionic Liquids Toxicity—Benefits and Threats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating toxicity of 1-octyl-3-methylimidazolium hexafluorophosphate to microorganisms in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. fishersci.com [fishersci.com]
- 10. proionic.com [proionic.com]
- 11. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. nipissingu.ca [nipissingu.ca]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 1-Methyl-3-n-octylimidazolium Hexafluorophosphate
Executive Safety Summary
Chemical Identity: 1-Methyl-3-n-octylimidazolium Hexafluorophosphate
CAS: 304680-36-2 (Common analog reference)
Physical State: Viscous, hydrophobic liquid.
Primary Hazards: Skin Irritant (Cat 2), Eye Irritant (Cat 2A).
Critical Latent Hazard: Hydrolytic Instability. The hexafluorophosphate anion (
Risk Assessment & Scientific Rationale
As a Senior Application Scientist, I must look beyond the standard Safety Data Sheet (SDS). While the SDS lists this compound as a standard irritant, the anion chemistry dictates the safety protocol .
The "Hidden" Hazard: Anion Hydrolysis
The stability of Ionic Liquids (ILs) is often overstated.[1][2] Research confirms that
Operational Implication:
-
Moisture is the enemy: You are not just preventing sample contamination; you are preventing the formation of HF.
-
Eye Safety is Paramount: If the IL splashes into the eye, the water in the tear duct can initiate localized hydrolysis, potentially causing fluoride-induced damage beyond simple irritation.
-
Skin Permeation: The octyl (
) chain on the imidazolium cation significantly increases lipophilicity compared to shorter-chain analogs (like ), facilitating faster permeation through skin lipids and glove materials.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "wear gloves" advice. The lipophilic nature of the cation and the fluoride potential of the anion require a specific barrier strategy.
| PPE Category | Standard Protocol (Routine Handling) | High-Risk Protocol (Heating/Synthesis/Spill) | Scientific Rationale |
| Hand Protection | Nitrile (Double Gloved) Outer: 5 mil (0.12mm)Inner: 3 mil | Laminated Film (e.g., Silver Shield) or Viton | Nitrile offers good splash protection against the organic cation. Double gloving creates a sacrificial layer against permeation. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Face Shield + Splash Goggles | Safety glasses are insufficient. Goggles seal the eyes from vapors and prevent fluid entry that could generate HF in situ. |
| Respiratory | Lab Fume Hood (Sash at 18") | Half-mask with Organic Vapor/Acid Gas (OV/AG) cartridge | Vapor pressure is negligible at RT. However, heating >60°C or aerosolization requires acid gas filtration for potential HF byproducts. |
| Body | 100% Cotton Lab Coat + Closed-toe shoes | Chemical Resistant Apron (Rubber/Neoprene) | Synthetic blends can melt if a reaction exotherms. Cotton is safer for general lab use. |
Operational Protocols
A. Storage & Transfer[3][4]
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) in a desiccator. The compound is hygroscopic; water uptake compromises both chemical purity and safety.
-
Vessel: Use plastic (polypropylene/HDPE) or silanized glass. Note: Long-term storage of
ILs in glass can lead to etching if moisture is present (formation of ). -
Weighing: Do not use open weigh boats. Use a syringe or positive displacement pipette for transfer to minimize atmospheric exposure.
B. Heating & Reaction
-
Temperature Limit: Avoid heating
without rigorous moisture exclusion. -
Headspace: If heating in a closed vessel, ensure the headspace is purged with dry nitrogen to prevent pressure buildup from gaseous decomposition products.
C. Emergency Response: Spills
CRITICAL RULE: Do NOT use water to wash down a spill of pure
Step-by-Step Spill Cleanup:
-
Isolate: Evacuate the immediate area.
-
Absorb: Use a dry compatible absorbent (Vermiculite, Dry Sand, or Polypropylene pads). Avoid silica-based absorbents if HF generation is suspected (glass reaction).
-
Neutralize (If degradation suspected): If the spill smells acrid (indicative of HF/acid), sprinkle Calcium Carbonate (
) or Calcium Gluconate gel over the area to sequester fluoride ions. -
Collect: Scoop into a plastic (HDPE) waste container. Label as "Halogenated Organic Waste - Potential HF."
Visualized Workflows
Logic Flow: Risk Assessment & PPE Selection
This decision tree helps you select the correct safety posture based on your experimental conditions.
Figure 1: Decision matrix for determining PPE levels based on experimental conditions and hydrolysis risk.
Logic Flow: Disposal Decision Tree
Correct disposal is critical to prevent environmental contamination and plumbing corrosion.
Figure 2: Waste segregation workflow. Note the strict prohibition of drain disposal due to aquatic toxicity and plumbing corrosion risks.
Disposal & Environmental Compliance
-
Classification:
is considered a Halogenated Organic Solvent for disposal purposes. -
Incineration: The preferred method of destruction is incineration equipped with a scrubber for Hydrogen Fluoride/Phosphorus oxides.
-
Labeling: Waste containers must be clearly labeled: "Contains Ionic Liquid: 1-Methyl-3-n-octylimidazolium Hexafluorophosphate. DO NOT MIX WITH OXIDIZERS."[3]
-
Aquatic Toxicity: Imidazolium cations with long alkyl chains (like octyl) exhibit higher aquatic toxicity than short-chain variants (e.g., ethyl) due to membrane disruption in aquatic organisms. Zero discharge to sewer is mandatory.
References
-
Freire, M. G., et al. (2010). "Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids." The Journal of Physical Chemistry B.
-
Lu, Y., et al. (2006). "Electrochemically-induced reactions of hexafluorophosphate anions with water in negative ion electrospray mass spectrometry of undiluted ionic liquids." Journal of the American Society for Mass Spectrometry.[4]
-
Sigma-Aldrich. (2023).[5] "Safety Data Sheet: 1-Methyl-3-octylimidazolium hexafluorophosphate."
-
University of Pennsylvania EHRS. (2023). "Nitrile Glove Chemical Compatibility Reference."
Sources
- 1. Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids† (2010) | Mara G. Freire | 614 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Electrochemically-induced reactions of hexafluorophosphate anions with water in negative ion electrospray mass spectrometry of undiluted ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
